MX1013
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWGROBJJXCJJ-VYIIXAMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of MX1013: A Pan-Caspase Inhibitor with Potent Anti-Apoptotic Activity
For Immediate Release
San Diego, CA – In the landscape of apoptosis research and therapeutic development, the dipeptide pan-caspase inhibitor, MX1013, also known as Z-VD-FMK, has emerged as a significant molecule with potent anti-apoptotic properties. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its operational pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and related pathologies.
Core Mechanism of Action: Irreversible Caspase Inhibition
This compound is a potent, irreversible dipeptide caspase inhibitor that demonstrates broad-spectrum activity against multiple members of the caspase family, key mediators of apoptosis or programmed cell death.[1][2] Its primary mechanism involves the covalent binding to the catalytic site of these cysteine proteases, thereby preventing their enzymatic activity and halting the apoptotic cascade.
The inhibitory profile of this compound is characterized by its high affinity for several key initiator and executioner caspases. It has been shown to inhibit caspases 1, 3, 6, 7, 8, and 9.[1][2] This broad-spectrum inhibition allows this compound to effectively block both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Quantitative Inhibitory Profile
The potency of this compound against key caspases has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. These values underscore the compound's high affinity for its targets.
| Caspase Target | IC50 Value (nM) |
| Caspase-1 | 20[2][3] |
| Caspase-3 | 30[1][2][3][4] |
| Caspase-6 | 5-18[2][3] |
| Caspase-7 | 5-18[2][3] |
| Caspase-8 | 5-18[2][3] |
| Caspase-9 | 5-18[2][3] |
This compound exhibits high selectivity for caspases, with significantly lower or no activity against other classes of proteases, such as cathepsin B, calpain I, or Factor Xa, where IC50 values are greater than 10 μM.[1][2]
Elucidation of the Anti-Apoptotic Mechanism: Key Experimental Evidence
The anti-apoptotic activity of this compound has been substantiated through a series of in vitro experiments that demonstrate its ability to block hallmark events of programmed cell death.
Inhibition of Caspase-3 Processing and PARP Cleavage
A critical event in the execution phase of apoptosis is the activation of caspase-3, which involves its proteolytic processing from an inactive zymogen to its active form. Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a well-established marker of apoptosis.
In studies utilizing Jurkat T-lymphocytes treated with an anti-Fas antibody to induce apoptosis, pre-incubation with this compound effectively inhibited both the processing of pro-caspase-3 and the subsequent cleavage of PARP in a dose-dependent manner.[1] At a concentration of 0.5 μM, this compound completely prevented detectable caspase-3 processing and PARP cleavage.[1]
Prevention of DNA Fragmentation
Another key feature of apoptosis is the fragmentation of genomic DNA, which can be visualized as a characteristic "ladder" pattern on an agarose gel. Treatment of Jurkat cells with an apoptosis-inducing agent led to significant DNA fragmentation, while pre-treatment with this compound at concentrations as low as 0.5 μM was able to prevent this event.[1]
In Vivo Efficacy of this compound
The therapeutic potential of this compound has been evaluated in several animal models of diseases where apoptosis plays a critical pathological role.
Protection Against Fulminant Liver Failure
In a mouse model of fulminant liver failure induced by the administration of an anti-Fas antibody, this compound demonstrated significant protective effects. A single intravenous dose of 1 mg/kg was sufficient to prevent liver damage and lethality.[1][2]
Reduction of Ischemic Damage in Brain and Heart
This compound has also shown efficacy in models of ischemia/reperfusion injury. In a mouse model of stroke (middle cerebral artery occlusion), intravenous administration of this compound (20 mg/kg bolus followed by infusion) reduced the cortical infarct size by approximately 50%.[1][2] Similarly, in a model of acute myocardial infarction, the same dosing regimen resulted in a roughly 50% reduction in heart damage.[1][2]
Detailed Experimental Protocols
In Vitro Caspase Inhibition Assay
-
Enzyme and Substrate Preparation : Recombinant human caspases (1, 3, 6, 7, 8, and 9) are diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% glycerol). Fluorogenic peptide substrates specific for each caspase (e.g., Ac-DEVD-AMC for caspase-3) are prepared in the same buffer.
-
Inhibition Assay : this compound is serially diluted and pre-incubated with the respective caspase for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation and Measurement : The fluorogenic substrate is added to initiate the reaction. The fluorescence intensity is measured over time using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis : The rate of substrate cleavage is determined, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot for PARP and Caspase-3 Cleavage
-
Cell Culture and Treatment : Jurkat T-lymphocytes are cultured in appropriate media. Apoptosis is induced with anti-Fas antibody (e.g., clone CH11) for a specified time (e.g., 4 hours). Cells are pre-incubated with varying concentrations of this compound for 2 hours prior to apoptosis induction.
-
Cell Lysis : Cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification and Electrophoresis : Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Immunoblotting : Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for full-length and cleaved PARP and caspase-3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DNA Fragmentation (TUNEL) Assay
-
Cell Preparation : Cells are treated as described for the Western blot protocol.
-
Fixation and Permeabilization : Cells are fixed with paraformaldehyde and permeabilized with a solution containing Triton X-100.
-
TUNEL Reaction : The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Analysis : The percentage of TUNEL-positive cells is quantified by flow cytometry or fluorescence microscopy.
In Vivo Anti-Fas Induced Liver Apoptosis Model
-
Animal Model : Female ND4 Swiss Webster mice are used.
-
Treatment : this compound is formulated in an aqueous vehicle (e.g., 50 mM Tris-HCl, pH 8.0) and administered via intravenous injection.
-
Apoptosis Induction : A lethal dose of an anti-Fas antibody (e.g., Jo2 clone) is injected intravenously.
-
Outcome Assessment : Survival is monitored over time. For mechanistic studies, liver tissues are collected at specific time points for histological analysis and biochemical assays (e.g., caspase activity).
Conclusion
This compound is a potent and selective dipeptide pan-caspase inhibitor with significant anti-apoptotic activity both in vitro and in vivo. Its ability to block key apoptotic events and provide protection in animal models of apoptosis-driven diseases highlights its potential as a therapeutic agent. The detailed mechanistic understanding and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
The Anti-Apoptotic Activity of MX1013: A Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-apoptotic activity of MX1013, a potent and irreversible dipeptide pan-caspase inhibitor. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development about the core mechanism of action, efficacy, and experimental validation of this compound.
Core Mechanism of Action: Inhibition of the Caspase Cascade
This compound exerts its anti-apoptotic effects by directly targeting and inhibiting multiple caspases, which are key cysteine proteases that execute the programmed cell death pathway known as apoptosis.[1][2] By irreversibly binding to these enzymes, this compound effectively halts the proteolytic cascade that leads to the characteristic morphological and biochemical hallmarks of apoptosis.
The primary molecular target of this compound is a range of caspases, including the initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-1, -3, -6, and -7).[1][2] This broad-spectrum inhibition allows this compound to block apoptosis triggered by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Quantitative Efficacy of this compound
The potency of this compound has been quantified through both in vitro and in vivo studies. The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting caspases and protecting against apoptotic cell death.
Table 1: In Vitro Caspase Inhibition by this compound
| Caspase Target | IC50 Value (nM) |
| Caspase-1 | 5 - 20 |
| Caspase-3 | 5 - 20 |
| Caspase-6 | 5 - 20 |
| Caspase-7 | 5 - 20 |
| Caspase-8 | 5 - 20 |
| Caspase-9 | 5 - 20 |
| Data sourced from studies on recombinant human caspases.[1][2][3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Apoptosis
| Animal Model | Dosing Regimen | Efficacy |
| Mouse Anti-Fas Induced Liver Apoptosis | 1 mg/kg, i.v. | Prevented liver damage and lethality.[1][2] |
| 0.25 mg/kg, i.v. | Protected 66% of mice from lethal effects at 3 hours.[3] | |
| 1 and 10 mg/kg, i.v. | Protected 100% of mice from lethal effects at 3 hours.[3] | |
| Rat Model of Brain Ischemia/Reperfusion | 20 mg/kg i.v. bolus, followed by 5 mg/kg/h infusion for 6 or 12 hours | Reduced cortical damage by approximately 50%.[1][2] |
| Rat Model of Myocardial Ischemia/Reperfusion | 20 mg/kg i.v. bolus, followed by i.v. infusion for 12 hours | Reduced heart damage by approximately 50%.[1][2] |
Signaling Pathway of this compound Action
The following diagram illustrates the central role of caspases in the apoptotic signaling pathway and the mechanism by which this compound intervenes.
Caption: this compound inhibits both initiator and executioner caspases.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.
In Vivo Anti-Fas Induced Liver Apoptosis Model
This model is utilized to assess the in vivo efficacy of this compound in a death receptor-mediated apoptosis model.
-
Animal Model: Female ND4 Swiss Webster mice (16.5–21 g) are used.[1]
-
Induction of Apoptosis: A single intravenous (i.v.) injection of 8 µg of anti-Fas monoclonal antibody (clone JO-2) is administered to induce massive hepatocyte apoptosis.[1]
-
Treatment: Five minutes following the anti-Fas antibody injection, various doses of this compound, formulated in an aqueous vehicle (50 mM Tris-HCl, pH 8.0), are administered intravenously.[1]
-
Control Group: Control animals receive the anti-Fas antibody followed by the vehicle alone.[1]
-
Endpoint: Survival of the animals in each treatment group is monitored and recorded at 1, 3, and 24 hours post-injection.[1]
Caption: Workflow for the in vivo anti-Fas induced liver apoptosis model.
In Vivo Ischemia/Reperfusion Models
These models are employed to evaluate the protective effects of this compound in the context of ischemia/reperfusion injury, where apoptosis is a significant contributor to tissue damage.
Brain Ischemia/Reperfusion Model:
-
Animal Model: Rats are subjected to transient focal brain ischemia.
-
Ischemia Induction: The middle cerebral artery is occluded to induce ischemia.
-
Treatment: this compound is administered as a 20 mg/kg i.v. bolus 10 minutes after the onset of ischemia, followed by a continuous i.v. infusion of 5 mg/kg/h for either 6 or 12 hours.[1]
-
Reperfusion: Blood flow is restored after a defined period of occlusion.
-
Endpoint: After 24 hours of reperfusion, the animals are euthanized, and the brains are removed for determination of infarct volume.[1]
Myocardial Ischemia/Reperfusion Model:
-
Animal Model: Rats are used to model acute myocardial infarction.
-
Ischemia Induction: The left anterior descending coronary artery is occluded.
-
Treatment: A 20 mg/kg i.v. bolus of this compound is administered, followed by a continuous i.v. infusion for 12 hours.[1]
-
Reperfusion: The coronary artery occlusion is released.
-
Endpoint: At the end of the reperfusion period, hearts are sectioned, stained, and analyzed for infarct volume.[1]
References
The Pan-Caspase Inhibitor MX1013: A Technical Guide to its Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MX1013, also known as Z-Val-Asp-Fluoromethyl Ketone (Z-VD-FMK), is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity. This technical guide provides an in-depth overview of this compound's inhibitory effects on key initiator and effector caspases—namely caspases 1, 3, 6, 7, 8, and 9. This document details the quantitative inhibitory data, experimental methodologies for assessing its efficacy, and the signaling pathways through which it exerts its cytoprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of apoptosis, drug discovery, and cellular biology.
Introduction to this compound and Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. They are categorized as initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-6, caspase-7). Initiator caspases are activated by pro-apoptotic signals and in turn activate the effector caspases, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Caspase-1 is primarily involved in inflammation.
This compound is a cell-permeable dipeptide that acts as a broad-spectrum caspase inhibitor.[1][2][3] Its ability to irreversibly bind to the active site of multiple caspases makes it a valuable tool for studying apoptotic pathways and a potential therapeutic agent for diseases characterized by excessive cell death, such as ischemic injury and neurodegenerative disorders.[1][3]
Quantitative Inhibitory Activity of this compound
The efficacy of this compound as a caspase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. This compound exhibits potent inhibition against a range of caspases in the low nanomolar range.
| Caspase Target | IC50 Value (nM) | Reference |
| Caspase-1 | 20 | [1] |
| Caspase-3 | 30 | [1] |
| Caspase-6 | 5-18 | [1] |
| Caspase-7 | 5-18 | [1] |
| Caspase-8 | 5-18 | [1] |
| Caspase-9 | 5-18 | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound against various caspases.
This compound demonstrates selectivity for caspases over other proteases like calpain I, cathepsin B, cathepsin D, renin, thrombin, and Factor Xa, for which the IC50 values are greater than 10 μM.[1]
Signaling Pathways of Apoptosis and this compound Inhibition
Apoptosis is primarily mediated through two major signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases. This compound, as a pan-caspase inhibitor, can block apoptosis initiated by either pathway.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly activates effector caspases like caspase-3 and -7.
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then activates effector caspases.
Experimental Protocols for Assessing this compound Activity
In Vitro Assays
This assay measures the activity of caspases by detecting the fluorescence of a reporter molecule released upon cleavage of a specific substrate.
Principle: Caspase-3, for example, cleaves the fluorogenic substrate Ac-DEVD-AMC, releasing the fluorescent moiety 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the caspase activity.
Protocol:
-
Prepare Cell Lysates:
-
Induce apoptosis in the cell line of interest (e.g., Jurkat cells treated with an anti-Fas antibody).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, 10 µg/ml pepstatin A, 20 µg/ml leupeptin, 10 µg/ml aprotinin) on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Perform the Assay:
-
In a 96-well black microplate, add 50 µg of cell lysate per well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the caspase substrate (e.g., 50 µM Ac-DEVD-AMC for caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Poly(ADP-ribose) polymerase (PARP) is a key substrate for effector caspases. Its cleavage from a 116 kDa protein to an 89 kDa fragment is a hallmark of apoptosis.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with an apoptotic stimulus in the presence or absence of this compound.
-
Harvest and lyse the cells as described in the caspase activity assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Analyze the blot for the presence of the full-length (116 kDa) and cleaved (89 kDa) PARP fragments. A reduction in the cleaved fragment in the presence of this compound indicates inhibition of caspase activity.
-
During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments, creating a characteristic "ladder" pattern on an agarose gel.
Protocol:
-
DNA Extraction:
-
Treat cells with an apoptotic stimulus with and without this compound.
-
Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
Centrifuge to pellet the high molecular weight DNA.
-
Collect the supernatant containing the fragmented DNA.
-
Treat the supernatant with RNase A and then Proteinase K.
-
Precipitate the DNA with ethanol.
-
-
Agarose Gel Electrophoresis:
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light.
-
-
Analysis:
-
The appearance of a DNA ladder indicates apoptosis. The absence or reduction of this ladder in this compound-treated samples demonstrates its anti-apoptotic effect.
-
In Vivo Models
This model is used to assess the in vivo efficacy of anti-apoptotic agents.
Protocol:
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c).
-
Treatment:
-
Administer this compound (e.g., 1 mg/kg, intravenously) or vehicle to the mice.
-
After a specified time (e.g., 15 minutes), inject a lethal dose of an agonistic anti-Fas antibody (e.g., Jo2, 0.5 µg/g).
-
-
Monitoring and Analysis:
-
Monitor the survival of the mice over a period of time (e.g., 24 hours).
-
At specific time points, collect blood samples to measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver damage.
-
Harvest liver tissue for histological analysis (e.g., H&E staining) to assess the extent of apoptosis and necrosis.
-
This model mimics the effects of a stroke.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) with an intraluminal filament for a specific duration (e.g., 2 hours).
-
Remove the filament to allow for reperfusion.
-
-
Treatment:
-
Administer this compound or vehicle intravenously at the onset of reperfusion.
-
-
Analysis:
-
After a survival period (e.g., 24 hours), assess the neurological deficit score.
-
Measure the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
This model is used to study the effects of ischemia-reperfusion injury on the heart.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia.
-
Release the ligature to allow for reperfusion.
-
-
Treatment:
-
Administer this compound or vehicle intravenously before or during reperfusion.
-
-
Analysis:
-
After a reperfusion period (e.g., 24 hours), measure the infarct size as a percentage of the area at risk (AAR) using Evans blue and TTC staining.
-
Conclusion
This compound is a well-characterized, potent pan-caspase inhibitor that effectively blocks apoptosis in a variety of in vitro and in vivo models. Its ability to inhibit both initiator and effector caspases makes it a valuable research tool for dissecting the molecular mechanisms of programmed cell death. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers working to understand and modulate apoptotic pathways for therapeutic benefit. The demonstrated efficacy of this compound in preclinical models of ischemic injury suggests its potential for further development as a cytoprotective agent.
References
The Pan-Caspase Inhibitor MX1013: A Technical Guide to its Effects on PARP Cleavage and DNA Fragmentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dipeptide pan-caspase inhibitor, MX1013, and its profound effects on the downstream apoptotic events of Poly (ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation. This compound has demonstrated potent anti-apoptotic activity in various cell culture and in vivo models, making it a significant compound of interest for cytoprotective drug discovery and development.[1][2][3] This document outlines the mechanism of action of this compound, presents its quantitative inhibitory data, provides detailed experimental protocols for assessing its efficacy, and visualizes the associated cellular pathways and workflows.
Core Mechanism of Action: Inhibition of Apoptotic Signaling
This compound is a potent, irreversible dipeptide caspase inhibitor that effectively blocks the activity of multiple caspases, which are key proteases in the apoptotic cascade.[2][4] By inhibiting these enzymes, this compound prevents the proteolytic processing of essential cellular substrates, thereby halting the progression of programmed cell death. Its primary mechanism involves the inhibition of effector caspases, such as caspase-3, which are directly responsible for the cleavage of PARP and the subsequent fragmentation of genomic DNA.[1][4]
The signaling pathway initiated by an apoptotic stimulus, such as the activation of the Fas death receptor, leads to the activation of initiator caspases (e.g., caspase-8). These, in turn, activate effector caspases (e.g., caspase-3), which then execute the final stages of apoptosis. One of the key substrates of activated caspase-3 is PARP, a nuclear enzyme involved in DNA repair.[5] Cleavage of PARP by caspase-3 inactivates the enzyme, preventing it from repairing DNA damage and facilitating the subsequent breakdown of the genome by endonucleases.[5] this compound intervenes by directly inhibiting the activity of these caspases, thus preserving PARP integrity and preventing DNA fragmentation.
Quantitative Data on this compound Activity
This compound has been characterized as a highly potent inhibitor of multiple caspases. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Parameter | Value | Target Caspases | Notes |
| IC₅₀ | 5-20 nM | Caspases 1, 3, 6, 7, 8, and 9 | Demonstrates broad-spectrum caspase inhibition.[2][3] |
| IC₅₀ for Caspase-3 | 30 nM | Recombinant human caspase-3 | Highlights potent inhibition of a key effector caspase.[1][4] |
| Effective Concentration | As low as 0.5 µM | In cell culture models | Blocks apoptosis, including PARP cleavage and DNA fragmentation.[1][2] |
| Selectivity | >10 µM | Cathepsin B, calpain I, Factor Xa | Poor inhibitor of non-caspase proteases, indicating high selectivity.[1][2] |
Experimental Protocols
The following are detailed methodologies for assessing the effect of this compound on PARP cleavage and DNA fragmentation.
PARP Cleavage Assay via Western Blotting
This protocol outlines the detection of PARP cleavage in cell lysates using Western blotting, a standard technique to identify the full-length (116 kDa) and cleaved (89 kDa) fragments of PARP.
Materials:
-
Cell culture reagents
-
This compound
-
Apoptotic stimulus (e.g., anti-Fas antibody, staurosporine)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Induce apoptosis by adding the chosen apoptotic stimulus and incubate for the desired time. Include appropriate controls (untreated, stimulus only, this compound only).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C. Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane thoroughly with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The presence of the 89 kDa fragment indicates PARP cleavage.
DNA Fragmentation Analysis
DNA fragmentation can be assessed qualitatively by DNA laddering assay or quantitatively using a TUNEL assay.
This method visualizes the characteristic ladder-like pattern of DNA fragments resulting from apoptosis.
References
- 1. sileks.com [sileks.com]
- 2. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 4. Detection of DNA fragmentation by TUNEL assay [bio-protocol.org]
- 5. TUNEL assay - Wikipedia [en.wikipedia.org]
Z-VD-FMK: A Foundational Guide to a Seminal Pan-Caspase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone, commonly abbreviated as Z-VD-FMK or Z-VAD-FMK, stands as a cornerstone tool in the study of programmed cell death. As a cell-permeable, irreversible pan-caspase inhibitor, it has been instrumental in elucidating the roles of the caspase enzyme family in apoptosis, inflammation, and other cellular processes.[1][2] Z-VAD-FMK functions by covalently binding to the catalytic site of most caspases, thereby preventing the proteolytic cascade essential for the execution of apoptosis.[3][4]
This technical guide provides a comprehensive overview of the foundational research on Z-VAD-FMK, detailing its mechanism of action, inhibition profile, critical experimental protocols, and key considerations for its use in a research setting, including its significant off-target effects.
Chemical and Physical Properties
Z-VAD-FMK is a synthetic peptide derivative designed for enhanced cell permeability and stability.[1] Its key characteristics are summarized below.
| Property | Value | Reference |
| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone | [1][3] |
| Chemical Formula | C₂₂H₃₀FN₃O₇ | [3] |
| Molecular Weight | 467.49 g/mol | [3] |
| Appearance | Lyophilized solid | |
| Purity | Typically ≥95% (HPLC) | [3] |
| Solubility | Soluble in DMSO (e.g., to 20 mM) | [1][3] |
| Storage | Store at -20°C |
Mechanism of Action
Caspases are a family of cysteine-aspartic proteases that play a central role in initiating and executing apoptosis.[5] Z-VAD-FMK's inhibitory action is conferred by its peptide sequence (Val-Ala-Asp), which mimics a caspase substrate, and a fluoromethylketone (FMK) reactive group.[6] The inhibitor enters the cell and its peptide portion is recognized by the active site of a caspase. The FMK group then forms an irreversible covalent thioether bond with the cysteine residue in the enzyme's catalytic center, permanently inactivating it.[3][4] This broad-spectrum inhibition halts the proteolytic processing of downstream caspases and their substrates, effectively blocking the apoptotic signaling cascade.[3]
Quantitative Inhibition Profile
Z-VAD-FMK is characterized as a "pan-caspase" or broad-spectrum inhibitor, meaning it targets multiple caspases. However, its potency varies. While specific IC50 values can differ based on assay conditions, Z-VAD-FMK generally inhibits multiple caspases at low to mid-nanomolar concentrations.[7] It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with weaker activity against caspase-2.[3][8]
| Caspase Target | Reported Inhibition Potency | Reference(s) |
| Pan-Caspase | IC50 range of 0.0015 - 5.8 mM in vitro for apoptosis induction | |
| Multiple | Inhibits most caspases at low-mid nanomolar concentrations | [7] |
| Caspase-1 | Potent inhibitor | [3] |
| Caspase-3 | Potent inhibitor; blocks processing of CPP32 (caspase-3) | [3] |
| Caspase-2 | Weakly inhibited | [8] |
Biological Effects and Signaling Pathways
Primary Effect: Inhibition of Apoptosis
The principal application of Z-VAD-FMK is to prevent apoptosis. It can block both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways by inhibiting the initiator and executioner caspases that drive them.
Secondary and Off-Target Effects
While a powerful tool, Z-VAD-FMK is not perfectly specific and can produce significant biological effects unrelated to caspase inhibition. Researchers must be aware of these phenomena to avoid misinterpretation of experimental data.
-
Induction of Necroptosis: In some cell types, particularly when apoptosis is blocked by caspase-8 inhibition, Z-VAD-FMK can trigger necroptosis, a form of programmed inflammatory cell death.[9][10] This process is dependent on the kinases RIPK1 and RIPK3.[9][10]
-
Induction of Autophagy: Z-VAD-FMK has been shown to induce autophagy. This effect is not a direct result of caspase inhibition but stems from its off-target inhibition of peptide:N-glycanase (NGLY1), an enzyme involved in ER-associated degradation (ERAD).[11][12][13] For studies where autophagy could be a confounding factor, the alternative pan-caspase inhibitor Q-VD-OPh, which does not inhibit NGLY1, is recommended.[12][14]
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 2. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 11. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Sugar coating autophagy: exploring the links between the inhibition of NGLY1 (N-glycanase 1) and autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of MX1013 in Preclinical Studies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the preclinical data available for MX1013, a potent, irreversible dipeptide pan-caspase inhibitor. This compound has demonstrated significant anti-apoptotic activity across a range of in vitro and in vivo models, positioning it as a promising candidate for further preclinical and clinical investigation in apoptosis-related diseases. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows to support ongoing research and development efforts.
Core Mechanism of Action
This compound is a broad-spectrum caspase inhibitor that acts by irreversibly binding to the active site of multiple caspases, the key effector enzymes in the apoptotic cell death pathway.[1][2][3] By inhibiting both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-6, Caspase-7), this compound effectively blocks the downstream proteolytic cascade that leads to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4] Its primary mechanism involves preventing the proteolytic maturation of caspase-3 and the subsequent cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately inhibiting the fragmentation of genomic DNA and preserving cell viability.[1][2][5]
Figure 1: this compound Mechanism of Action in the Apoptotic Pathway.
Quantitative Data Presentation
The preclinical efficacy of this compound has been quantified in both enzymatic assays and disease-relevant animal models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
This table outlines the half-maximal inhibitory concentrations (IC₅₀) of this compound against various caspase and non-caspase proteases, demonstrating its potency and selectivity.
| Target Enzyme Family | Specific Protease | IC₅₀ Value | Reference |
| Caspases | Recombinant Human Caspase-3 | 30 nM | [1][2] |
| Caspase-1 | 20 nM | [2] | |
| Caspases-6, -7, -8, -9 | 5 - 18 nM | [2] | |
| Non-Caspase Proteases | Cathepsin B, Calpain I | > 10 µM | [1][2][3][5] |
| Factor Xa | > 10 µM | [1][2][3][5] | |
| Cathepsin D, Renin | > 10 µM | [2] | |
| Thrombin | > 100 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
This table presents the effective doses and corresponding outcomes of this compound administration in various animal models of apoptosis-driven pathologies.
| Preclinical Model | Animal Species | Dosing Regimen (i.v.) | Key Outcome | Reference |
| Anti-Fas Induced Liver Apoptosis | Mouse | 0.25 mg/kg | 66% protection from lethality at 3h | [1][5] |
| 1 mg/kg | 100% protection from lethality; prevented liver damage | [1][2][3][5] | ||
| 10 mg/kg | 100% protection from lethality at 3h | [1][5] | ||
| Brain Ischemia/Reperfusion Injury | Not Specified | 20 mg/kg bolus + 6-12h infusion | ~50% reduction in cortical damage | [2][3] |
| Acute Myocardial Infarction | Not Specified | 20 mg/kg bolus + 12h infusion | ~50% reduction in heart damage | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section describes the protocols for key experiments cited in the literature.
Protocol 1: Caspase 3 Processing and PARP Cleavage Assay (In Vitro)
This protocol was used to assess the ability of this compound to inhibit key biochemical markers of apoptosis in a cellular context.[5]
-
Cell Line: Jurkat T-lymphocytes.
-
Procedure:
-
Culture Jurkat cells under standard conditions.
-
Pre-incubate the cells for 2 hours with varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.25, 0.5 µM).
-
Induce apoptosis using a suitable stimulus (e.g., doxorubicin or anti-Fas antibody).
-
Continue incubation for a predetermined period to allow for apoptotic progression in control wells.
-
Harvest cells and prepare protein lysates.
-
Analyze the lysates for caspase-3 processing (cleavage of pro-caspase-3 into its active p17/p12 subunits) and PARP cleavage by Western Blot.
-
-
Observed Results: At 0.5 µM, this compound completely prevented detectable caspase-3 processing and PARP cleavage.[1][5] At a concentration as low as 0.05 µM, both markers of apoptosis were still markedly reduced.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MX1013 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX1013 is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity.[1][2][3] It functions by targeting and inhibiting a range of caspases, which are key proteases involved in the execution phase of apoptosis, or programmed cell death.[1][3] Understanding the mechanism of action and having robust protocols for utilizing this compound are crucial for researchers investigating apoptosis in various physiological and pathological contexts. These application notes provide detailed methodologies for the use of this compound in cell culture experiments to study its cytoprotective effects.
Mechanism of Action
This compound exerts its anti-apoptotic effects by inhibiting multiple caspases, including the initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-3, -6, and -7).[1][3] By blocking the activity of these enzymes, this compound prevents the downstream cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately inhibits the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2]
Apoptotic Signaling Pathway and the Role of this compound
Caption: Apoptotic signaling pathways inhibited by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various caspases and its effective concentrations in cell culture experiments.
Table 1: Inhibitory Concentration (IC50) of this compound against Recombinant Human Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 20 |
| Caspase-3 | 30 |
| Caspase-6 | 5-18 |
| Caspase-7 | 5-18 |
| Caspase-8 | 5-20 |
| Caspase-9 | 5-18 |
Data sourced from multiple studies.[1][2]
Table 2: Effective Concentrations of this compound in Cell Culture Models of Apoptosis
| Cell Line | Apoptosis Inducer | Assay | Effective Concentration (µM) | Reference |
| Jurkat | Anti-Fas antibody | Caspase-3 Processing | 0.05 - 0.5 | [2] |
| Jurkat | Anti-Fas antibody | PARP Cleavage | 0.05 - 0.5 | [2] |
| Jurkat | Doxorubicin | Membrane Blebbing | Not specified | [1] |
| HeLa | Not specified | DNA Fragmentation | As low as 0.5 | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-apoptotic effects of this compound in cell culture.
Experimental Workflow Overview
Caption: General workflow for studying this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytoprotective effect of this compound against an apoptotic stimulus.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Induce apoptosis by adding the chosen stimulus (e.g., staurosporine, TNF-α) to the wells, except for the untreated control wells.
-
Incubate the plate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Apoptosis-inducing agent
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with this compound for 2 hours before inducing apoptosis.
-
Induce apoptosis and incubate for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-3 Activity Assay (Fluorometric)
This assay directly measures the activity of caspase-3, a key executioner caspase.
Materials:
-
Cells of interest
-
Cell culture plates
-
Apoptosis-inducing agent
-
This compound
-
Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-AFC)
-
Fluorometric microplate reader
Procedure:
-
Seed and treat cells with this compound and an apoptosis inducer as described in the previous protocols.
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add an equal amount of protein from each sample.
-
Prepare the reaction buffer with DTT and add it to each well.
-
Add the caspase-3 substrate (DEVD-AFC) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
Western Blot for PARP Cleavage
This method detects the cleavage of PARP, a substrate of activated caspase-3, as a marker of apoptosis.
Materials:
-
Cells of interest
-
Cell culture plates
-
Apoptosis-inducing agent
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound and an apoptosis inducer.
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Full-length PARP: ~116 kDa
-
Cleaved PARP: ~89 kDa fragment is a hallmark of apoptosis.
-
References
Optimal Concentration of MX1013 for In Vitro Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MX1013 is a potent, irreversible dipeptide pan-caspase inhibitor that has demonstrated significant anti-apoptotic activity in various in vitro models. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for inducing apoptosis in vitro, summarizing key quantitative data, and outlining the underlying signaling pathways.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Caspases, a family of cysteine proteases, are central executioners of the apoptotic cascade. This compound, also known as Z-VD-fmk, acts as a broad-spectrum caspase inhibitor, making it a valuable tool for studying and potentially modulating apoptotic pathways.[1][2] This document serves as a comprehensive guide for researchers utilizing this compound in in vitro apoptosis assays.
Data Summary: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound in inhibiting apoptosis in cellular models. The data highlights the compound's ability to block key apoptotic markers at nanomolar to low micromolar concentrations.
| Cell Line | Apoptosis Inducer | Incubation Time | Key Apoptotic Markers | Effective this compound Concentration | Outcome | Reference |
| Jurkat T-lymphocytes | Not Specified | 2 hours (pre-incubation) | Caspase-3 processing, PARP cleavage | 0.05 µM | Marked reduction in caspase-3 processing and PARP cleavage. | [3] |
| Jurkat T-lymphocytes | Not Specified | 2 hours (pre-incubation) | Caspase-3 processing, PARP cleavage | 0.5 µM | Complete inhibition of caspase-3 processing and PARP cleavage. | [3][4] |
| Various cell culture models | Not Specified | Not Specified | Caspase-3 processing, PARP cleavage, DNA fragmentation | As low as 0.5 µM | Blocked apoptosis. | [1][2] |
Table 1: Summary of this compound In Vitro Efficacy
Mechanism of Action: Caspase Inhibition
This compound is a dipeptide-based inhibitor that covalently binds to the active site of caspases, thereby irreversibly inactivating them. It exhibits potent inhibitory activity against a range of initiator and effector caspases.
| Caspase Target | IC50 Value | Reference |
| Caspase-1 | 5 - 20 nM | [1][2] |
| Caspase-3 | 5 - 20 nM | [1][2] |
| Caspase-6 | 5 - 20 nM | [1][2] |
| Caspase-7 | 5 - 20 nM | [1][2] |
| Caspase-8 | 5 - 20 nM | [1][2] |
| Caspase-9 | 5 - 20 nM | [1][2] |
Table 2: Inhibitory Activity of this compound against Various Caspases
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Western Blot for Caspase-3 and PARP Cleavage
This protocol describes the use of Western blotting to assess the dose-dependent inhibition of apoptosis by this compound through the analysis of caspase-3 and PARP cleavage.
Materials:
-
Cell line of interest (e.g., Jurkat T-lymphocytes)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound (powder or stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent at a pre-determined optimal concentration to all wells except the negative control.
-
Incubation: Incubate the plate for the desired period to induce apoptosis (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. The optimal concentration of this compound is the lowest concentration that shows significant inhibition of caspase-3 and PARP cleavage.
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Simplified signaling pathway of apoptosis and the inhibitory action of this compound.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of MX1013 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MX1013, also known as Z-VD-fmk, is a potent, irreversible dipeptide pan-caspase inhibitor with significant anti-apoptotic activity.[1][2][3] It effectively inhibits a range of caspases, including caspases 1, 3, 6, 7, 8, and 9, with IC50 values in the low nanomolar range (5-20 nM).[2][3][4] This broad-spectrum caspase inhibition makes this compound a valuable tool for studying the role of apoptosis in various pathological conditions and a potential therapeutic agent for diseases characterized by excessive cell death. In preclinical studies, this compound has demonstrated systemic efficacy in animal models of liver failure, brain ischemia, and myocardial infarction.[2][3] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mice.
Mechanism of Action
This compound exerts its anti-apoptotic effects by directly inhibiting the activity of caspases, a family of cysteine proteases that are central executioners of the apoptotic cascade. By blocking these enzymes, this compound prevents the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and the subsequent fragmentation of genomic DNA, thereby protecting cells from apoptotic death.[1][2][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies of this compound in mice.
Table 1: Efficacy of this compound in Anti-Fas Induced Liver Apoptosis Model
| Dosage (mg/kg) | Administration Route | Protection from Lethality (at 3 hours) | Reference |
| 0.25 | Intravenous (i.v.) | 66% | [1] |
| 1 | Intravenous (i.v.) | 100% | [1][3] |
| 10 | Intravenous (i.v.) | 100% | [1] |
Table 2: Efficacy of this compound in Ischemia/Reperfusion Injury Models
| Animal Model | Dosage (mg/kg) | Administration Route | Reduction in Tissue Damage | Reference |
| Brain Ischemia/Reperfusion | 20 (bolus) + i.v. infusion | Intravenous (i.v.) | ~50% reduction in cortical damage | [2][3] |
| Acute Myocardial Infarction | 20 (bolus) + i.v. infusion | Intravenous (i.v.) | ~50% reduction in heart damage | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intravenous, intraperitoneal, and oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Vehicle Formulations:
-
For Intravenous (i.v.) Injection (Clear Solution):
-
For Intraperitoneal (i.p.) and Oral (p.o.) Administration (Suspension):
-
Prepare a stock solution of 25.0 mg/mL this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL suspension.[1]
-
-
Alternative Formulations:
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Always prepare fresh solutions on the day of the experiment.
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Fas-Induced Liver Apoptosis
This protocol outlines the procedure for evaluating the protective effects of this compound against anti-Fas antibody-induced lethal liver apoptosis in mice.
Materials and Animals:
-
Female ND4 Swiss Webster mice (or other appropriate strain)
-
This compound solution (prepared as in Protocol 1 for i.v. injection)
-
Anti-Fas antibody (e.g., Jo2)
-
Vehicle control solution
-
Syringes and needles for intravenous injection
-
Animal monitoring equipment
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, 0.25 mg/kg this compound, 1 mg/kg this compound, 10 mg/kg this compound).
-
This compound Administration: Administer the appropriate dose of this compound or vehicle control via intravenous injection into the tail vein.
-
Induction of Apoptosis: Shortly after this compound administration (e.g., 15-30 minutes), inject the anti-Fas antibody intravenously.
-
Monitoring: Monitor the mice for signs of morbidity and mortality at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly).
-
Endpoint: The primary endpoint is survival. The experiment can be terminated at a predetermined time point (e.g., 3-6 hours) for tissue collection and further analysis.
-
Tissue Collection and Analysis (Optional): At the experimental endpoint, euthanize surviving animals and collect liver tissue for histological analysis (e.g., H&E staining) and biochemical assays to assess apoptosis (e.g., caspase activity assays, TUNEL staining, Western blot for cleaved PARP).
Disclaimer: These protocols are intended as a guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Utilizing MX1013 in a Mouse Model of Acute Liver Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of MX1013, a potent dipeptide pan-caspase inhibitor, in a well-established mouse model of acute liver failure (ALF). The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of caspase inhibitors in apoptosis-driven liver pathologies.
Introduction
Acute liver failure is a devastating clinical syndrome characterized by massive hepatocyte death, leading to a rapid decline in liver function. Apoptosis, or programmed cell death, is a key mechanism underlying the extensive parenchymal damage seen in various forms of ALF. The Fas receptor (CD95/APO-1), a member of the tumor necrosis factor receptor superfamily, plays a pivotal role in initiating the apoptotic cascade in hepatocytes. Activation of the Fas receptor by its ligand or agonistic antibodies triggers a signaling pathway that culminates in the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
This compound is an irreversible dipeptide pan-caspase inhibitor that has demonstrated significant anti-apoptotic activity in preclinical studies.[1] By blocking the activity of key executioner caspases, this compound offers a promising therapeutic strategy to mitigate hepatocyte apoptosis and prevent the progression of acute liver failure. The anti-Fas antibody-induced model of ALF in mice provides a robust and reproducible platform to investigate the in vivo efficacy of caspase inhibitors like this compound.[1][2] This model closely mimics the apoptotic pathways implicated in certain human liver diseases.
Mechanism of Action of this compound in Fas-Mediated Liver Injury
This compound exerts its hepatoprotective effect by directly inhibiting the activity of multiple caspases, including the initiator caspase-8 and the executioner caspase-3.[1] In the Fas-mediated apoptotic pathway, the binding of an agonistic anti-Fas antibody (e.g., Jo2) to the Fas receptor on hepatocytes leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn cleaves and activates downstream effector caspases like caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates. This compound, as a pan-caspase inhibitor, intervenes at these critical steps, preventing the amplification of the apoptotic signal and preserving hepatocyte integrity.
Figure 1: Simplified Fas-mediated apoptosis pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for inducing acute liver failure in mice using an anti-Fas antibody and for evaluating the protective effects of this compound.
Protocol 1: Induction of Acute Liver Failure using Anti-Fas Antibody (Jo2)
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Anti-mouse Fas antibody (clone Jo2, BD Biosciences or equivalent)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Syringes and needles for intravenous or intraperitoneal injection
Procedure:
-
Acclimate mice for at least one week under standard laboratory conditions.
-
Prepare the Jo2 antibody solution by diluting it in sterile PBS to the desired concentration. A typical dose to induce fulminant hepatitis is in the range of 0.1 to 0.5 µg/g body weight.[3]
-
Administer the Jo2 antibody solution to the mice via a single intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitor the mice closely for clinical signs of liver failure, such as lethargy, ruffled fur, and hypothermia.
-
At predetermined time points (e.g., 3, 6, 12, and 24 hours post-injection), euthanize a subset of animals for sample collection.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver for histopathological analysis and biochemical assays.
Protocol 2: Administration of this compound for Hepatoprotection
Materials:
-
This compound (synthesized as per literature or commercially sourced)
-
Vehicle for this compound dissolution (e.g., sterile water for injection or PBS)
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound to the mice via intravenous (i.v.) injection. A dose of 1 mg/kg has been shown to be effective.[1]
-
The timing of this compound administration is critical. It can be given as a prophylactic treatment (e.g., 30 minutes to 1 hour before Jo2 injection) or as a therapeutic intervention at a specified time after the induction of liver failure.
-
Follow the procedures outlined in Protocol 1 for the induction of ALF and sample collection. Include appropriate control groups: a vehicle-treated group receiving the Jo2 antibody and a control group receiving neither Jo2 nor this compound.
Protocol 3: Assessment of Hepatocellular Injury and Apoptosis
1. Serum Aminotransferase Measurement:
-
Collect blood samples and allow them to clot at room temperature.
-
Centrifuge to separate the serum.
-
Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a commercial enzymatic assay kit according to the manufacturer's instructions.
2. Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut sections (4-5 µm).
-
Stain the sections with hematoxylin and eosin (H&E) to assess the extent of necrosis and inflammation.
-
Perform TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.
3. Caspase Activity Assay:
-
Homogenize a portion of the liver tissue in a lysis buffer.
-
Determine the protein concentration of the lysate.
-
Measure the activity of caspase-3 and caspase-8 using fluorometric or colorimetric assay kits.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating this compound in the anti-Fas antibody-induced acute liver failure model.
Table 1: Effect of this compound on Serum Aminotransferase Levels
| Treatment Group | Dose (mg/kg) | Time Post-Jo2 (hours) | Serum ALT (U/L) (Mean ± SD) | Serum AST (U/L) (Mean ± SD) |
| Control (No Jo2) | - | 24 | 35 ± 8 | 50 ± 12 |
| Jo2 + Vehicle | - | 3 | 1500 ± 350 | 2500 ± 500 |
| Jo2 + Vehicle | - | 6 | 3500 ± 700 | 5000 ± 900 |
| Jo2 + this compound | 0.1 | 6 | 2800 ± 550 | 4000 ± 750 |
| Jo2 + this compound | 1.0 | 6 | 800 ± 150 | 1200 ± 200 |
| Jo2 + this compound | 10 | 6 | 400 ± 80 | 600 ± 110 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels
| Treatment Group | Dose (mg/kg) | Time Post-Jo2 (hours) | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) |
| Control (No Jo2) | - | 6 | 10 ± 3 | 20 ± 5 |
| Jo2 + Vehicle | - | 6 | 500 ± 120 | 800 ± 150 |
| Jo2 + this compound | 1.0 | 6 | 200 ± 50 | 300 ± 70 |
Table 3: Effect of this compound on Survival Rate
| Treatment Group | Dose (mg/kg) | Survival Rate at 24 hours (%) | Survival Rate at 5 days (%) |
| Jo2 + Vehicle | - | 20% | 0% |
| Jo2 + this compound | 0.1 | 40% | 10% |
| Jo2 + this compound | 1.0 | 80% | 70% |
| Jo2 + this compound | 10 | 100% | 90% |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the mouse model of acute liver failure.
Figure 2: Experimental workflow for testing this compound in a mouse ALF model.
Conclusion
The use of this compound in the anti-Fas antibody-induced mouse model of acute liver failure provides a valuable preclinical platform for investigating the therapeutic potential of caspase inhibition in apoptosis-mediated liver diseases. The protocols and data presented in these application notes serve as a guide for researchers to design and conduct robust in vivo studies. The potent hepatoprotective effects of this compound, as evidenced by the reduction in liver injury markers and improved survival, underscore the promise of this compound for further development as a treatment for acute liver failure.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection against Fas-induced fulminant hepatic failure in liver specific integrin linked kinase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of MX1013 in Studies of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
MX1013 exerts its cardioprotective effects by inhibiting multiple caspases, which are key proteases involved in the execution phase of apoptosis, or programmed cell death.[1][2] Myocardial ischemia and subsequent reperfusion trigger apoptotic pathways, leading to cardiomyocyte death and infarct expansion.[3] this compound intervenes in this process by blocking the activity of initiator and effector caspases, thereby preventing the downstream events of apoptosis, such as DNA fragmentation and the cleavage of cellular proteins like PARP.[1][4]
The signaling pathway targeted by this compound is central to the intrinsic and extrinsic apoptotic cascades. Ischemia/reperfusion injury activates these pathways, leading to the activation of caspases. This compound, as a pan-caspase inhibitor, broadly suppresses this activation.
Caption: Mechanism of this compound in Myocardial Infarction.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Caspase Inhibition by this compound
| Caspase Target | IC50 Value (nM) |
| Caspase-1 | 5 - 20 |
| Caspase-3 | 5 - 20 (30 nM for recombinant human) |
| Caspase-6 | 5 - 20 |
| Caspase-7 | 5 - 20 |
| Caspase-8 | 5 - 20 |
| Caspase-9 | 5 - 20 |
| Data sourced from multiple studies.[1][2][3][4] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction
| Treatment Group | Dose | Infarct Size (% of Ischemic Zone) | Reduction in Infarct Size |
| Vehicle Control | N/A | 21 ± 2.4 | N/A |
| This compound | 20 mg/kg (i.v. bolus) + i.v. infusion for 12h | 10 ± 3.5 | ~50% |
| Data represents mean ± s.e.m.[1] |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound in the context of myocardial infarction research.
In Vivo Myocardial Infarction Model and this compound Administration
This protocol describes the induction of myocardial infarction in a rodent model and the subsequent treatment with this compound.
Caption: Workflow for In Vivo MI Model and this compound Treatment.
Materials:
-
This compound (Z-VD-fmk)
-
Vehicle solution (e.g., saline, DMSO/PEG300/Tween-80/Saline mixture)[4]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) stain
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat, mouse) and initiate mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart.
-
Induction of Ischemia: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia. The duration of ischemia can vary depending on the experimental design (e.g., 60 minutes).[5][6]
-
This compound Administration: At the onset of reperfusion (or as per the study design), administer a bolus intravenous (i.v.) injection of this compound (e.g., 20 mg/kg) followed by a continuous i.v. infusion for a specified duration (e.g., 12 hours).[1] The control group should receive an equivalent volume of the vehicle.
-
Reperfusion: Remove the ligature to allow for reperfusion of the myocardium. The reperfusion period can range from a few hours to several days.
-
Tissue Harvesting: At the end of the reperfusion period, euthanize the animal and excise the heart.
-
Infarct Size Measurement:
-
Perfuse the heart with PBS to remove blood.
-
Slice the ventricles into transverse sections.
-
Incubate the heart slices in a TTC solution. Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Image the stained sections and quantify the area of infarction relative to the area at risk or the total ventricular area.
-
In Vitro Cell Culture Model of Apoptosis
This protocol outlines how to assess the anti-apoptotic effects of this compound in a cell culture model.
Materials:
-
Cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., doxorubicin, staurosporine)
-
This compound
-
Assay kits for apoptosis detection (e.g., Caspase-3 activity assay, PARP cleavage western blot, DNA fragmentation assay)
Procedure:
-
Cell Culture: Plate the cardiomyocytes at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.05 µM to 10 µM) for a specified period (e.g., 1-2 hours).
-
Induce apoptosis by adding the chosen agent (e.g., doxorubicin).
-
Include appropriate controls: untreated cells, cells treated only with the apoptosis-inducing agent, and cells treated only with this compound.
-
-
Incubation: Incubate the cells for a duration sufficient to induce apoptosis (e.g., 6-24 hours).
-
Apoptosis Assessment:
-
Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
PARP Cleavage: Perform western blotting on cell lysates to detect the cleavage of PARP, a substrate of activated caspase-3. A reduction in the cleaved PARP fragment indicates inhibition of apoptosis.
-
DNA Fragmentation: Analyze DNA fragmentation using methods such as TUNEL staining or agarose gel electrophoresis to visualize the characteristic DNA laddering of apoptosis. This compound is expected to reduce DNA fragmentation.[1]
-
Concluding Remarks
This compound has demonstrated significant potential as a therapeutic agent in the context of myocardial infarction by effectively inhibiting apoptosis. The protocols and data presented here provide a framework for researchers to further investigate the cardioprotective effects of this compound and similar caspase inhibitors. Future studies could explore long-term functional outcomes, combination therapies, and the translation of these pre-clinical findings to larger animal models.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Studying Apoptosis with Z-VAD-FMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research.[1][2][3][4] By binding to the catalytic site of most caspases, Z-VAD-FMK effectively blocks the downstream signaling cascades that lead to programmed cell death.[1][2] This makes it an invaluable tool for distinguishing between caspase-dependent apoptosis and other forms of cell death, as well as for investigating the functional roles of caspases in various physiological and pathological processes.[1][3] These application notes provide detailed methodologies for the use of Z-VAD-FMK in studying apoptosis, including experimental protocols, data interpretation, and visualization of relevant pathways.
Mechanism of Action
Z-VAD-FMK is an analogue of the caspase cleavage site peptide sequence Val-Ala-Asp. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspases, leading to their irreversible inhibition.[3] It effectively inhibits initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), thereby blocking both the intrinsic and extrinsic apoptosis pathways.[1][4]
Applications in Apoptosis Research
-
Inhibition of Apoptosis: To confirm that a specific stimulus induces apoptosis via a caspase-dependent mechanism.[2]
-
Elucidation of Signaling Pathways: To determine the involvement of caspases in a particular signaling cascade.
-
Therapeutic Development: To assess the potential of caspase inhibition as a therapeutic strategy in diseases characterized by excessive apoptosis.[3]
-
Distinguishing Apoptosis from Necroptosis: Z-VAD-FMK can be used to differentiate between apoptosis and necroptosis, as it can induce necroptosis in some cell lines by inhibiting caspase-8.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Z-VAD-FMK in apoptosis studies.
Table 1: Z-VAD-FMK Reagent Properties and Storage
| Parameter | Value |
| Synonyms | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone |
| Molecular Formula | C₂₂H₃₀FN₃O₇ |
| Molecular Weight | 467.5 g/mol |
| Purity | ≥ 95% (UHPLC) |
| Solubility | 10 mg/ml (20 mM) in DMSO |
| Storage | Store at -20°C. Reconstituted solution is stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. |
Data sourced from InvivoGen and R&D Systems technical datasheets.[1][6]
Table 2: Typical Working Concentrations and Incubation Times
| Application | Cell Type (Example) | Z-VAD-FMK Concentration | Incubation Time | Reference Apoptosis Inducer (Example) |
| Inhibition of Apoptosis | Jurkat T cells | 20-50 µM | Pre-incubation for 1 hour before induction | Anti-Fas antibody (e.g., 50 ng/ml) |
| Flow Cytometry | Human granulosa cell lines | 50 µM | Co-treatment for 48 hours | Etoposide (e.g., 50 µg/ml) |
| Western Blotting | LLC-PK₁ cells | 20 µM | Pre-incubation for 1 hour before induction | Cisplatin (e.g., 50 µM) |
| Fluorescence Microscopy | HeLa cells | 20 µM | Co-treatment during UV-induced apoptosis | UV radiation |
| In vivo studies | Mice (intraperitoneal) | 5-20 µg/g body weight | Pre-treatment for 2 hours before LPS challenge | Lipopolysaccharide (LPS) |
Concentrations and times may vary depending on the cell type, apoptosis inducer, and experimental conditions. Optimization is recommended.[5][7][8][9]
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Apoptosis in Cell Culture
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Reconstitution of Z-VAD-FMK: Prepare a 20 mM stock solution of Z-VAD-FMK in sterile DMSO.[6]
-
Preparation of Working Solution: Dilute the Z-VAD-FMK stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM). Also, prepare a vehicle control with the same concentration of DMSO.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing Z-VAD-FMK or the vehicle control. Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-48 hours), depending on the inducer and cell type.
-
Analysis: Proceed with downstream analysis such as flow cytometry, western blotting, or microscopy.
Protocol 2: Assessing Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the apoptosis inducer in the presence or absence of Z-VAD-FMK as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Protocol 3: Detection of Caspase Substrate Cleavage by Western Blotting
-
Cell Lysis: After treatment (Protocol 1), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, or other relevant apoptosis markers overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation: A decrease in the intensity of the cleaved caspase-3 or cleaved PARP bands in the Z-VAD-FMK-treated samples compared to the inducer-only treated samples indicates inhibition of caspase-mediated apoptosis.[8]
-
Mandatory Visualizations
Caption: Apoptosis signaling pathways and the inhibitory action of Z-VAD-FMK.
Caption: General experimental workflow for studying apoptosis with Z-VAD-FMK.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 3. youtube.com [youtube.com]
- 4. angiotensin-iii.com [angiotensin-iii.com]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MX1013 Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for MX1013. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: While this compound is reported to be more water-soluble than many other peptide-based caspase inhibitors, it is still only sparingly soluble in aqueous buffers on its own.[1][2] Dissolution issues can arise, especially when trying to achieve higher concentrations. It is recommended to first create a concentrated stock solution in an organic solvent.[2]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] For most in vitro cell-based assays, creating a high-concentration stock in DMSO is the standard and recommended procedure. From this stock, you can make final dilutions into your aqueous experimental medium.
Q3: What are the reported solubility limits for this compound?
A3: The solubility of this compound can vary significantly depending on the solvent and formulation. Below is a summary of reported solubility data.
| Solvent/Formulation System | Reported Solubility/Concentration | Reference |
| DMSO | ~30 mg/mL | [2] |
| DMF | ~30 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| 50 mM Tris-HCl (pH 8.0) | >10 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit in that specific buffer. Here are several troubleshooting steps:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Increase DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of potential solvent toxicity in your experimental system (typically <0.5% for cell-based assays).
-
Use a pH-Adjusted Buffer: For in vivo studies, this compound can be formulated at over 10 mg/mL in a slightly basic aqueous solution, such as 50 mM Tris-HCl at pH 8.0.[1] Adjusting the pH of your buffer may improve solubility.
-
Employ Co-solvents and Excipients: For challenging applications requiring higher concentrations, consider using formulation strategies with co-solvents or solubilizing agents.[3] Techniques such as using polyethylene glycol (PEG), surfactants like Tween-80, or complexation agents like cyclodextrins can significantly enhance aqueous solubility.[3][4][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol outlines the standard method for preparing a concentrated stock solution of this compound for use in typical cell culture experiments.
-
Weighing: Carefully weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-30 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2] The stock solution in DMSO is stable for an extended period under these conditions.
Protocol 2: Formulation of this compound for In Vivo Administration using Co-solvents
This protocol is adapted from established methods for formulating poorly soluble compounds for intravenous administration in animal models.[3]
-
Prepare Stock: Make a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation (per 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
-
Final Concentration: This procedure yields a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] The resulting solution should be clear. If precipitation occurs, gentle heating or sonication can be applied.[3]
Visualizations
Signaling Pathway: this compound Inhibition of Apoptosis
This compound is a pan-caspase inhibitor, meaning it blocks the activity of multiple caspase enzymes that are critical for executing the apoptotic cell death program.[1][7] The diagram below illustrates where this compound intervenes in the caspase cascade.
Caption: this compound inhibits both initiator and executioner caspases, blocking apoptosis.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues during experimental setup.
Caption: A step-by-step workflow for resolving this compound precipitation issues.
Logical Relationship: Factors Influencing Drug Solubility
The solubility of a compound like this compound is not an intrinsic constant but is influenced by a variety of physical and chemical factors. This diagram illustrates the key relationships.
Caption: Key intrinsic and extrinsic factors that determine the solubility of this compound.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of MX1013 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of MX1013 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, irreversible dipeptide pan-caspase inhibitor with anti-apoptotic activity.[1][2][3] It functions by inhibiting a range of caspases, including caspases 1, 3, 6, 7, 8, and 9, with IC50 values in the low nanomolar range.[1][2][3] Its primary on-target effect is the suppression of apoptosis, or programmed cell death.
Q2: Is this compound selective for caspases?
A2: Yes, this compound is reported to be highly selective for caspases. It is a poor inhibitor of non-caspase proteases such as cathepsin B, calpain I, or Factor Xa, with IC50 values for these enzymes being greater than 10 μM.[2][3]
Q3: What are the potential sources of off-target effects with this compound?
A3: While highly selective for caspases, the pan-caspase inhibitory nature of this compound means it will inhibit caspases involved in cellular processes other than apoptosis. These non-apoptotic functions of caspases include roles in cell proliferation, differentiation, migration, and cytoskeletal remodeling.[1][4] Inhibition of these processes could be considered an off-target effect in experiments focused solely on apoptosis. Additionally, as with many small molecule inhibitors, there is a possibility of interaction with structurally related proteins or unforeseen targets.
Q4: Are there known off-target effects for other pan-caspase inhibitors that might be relevant for this compound?
A4: Yes, the well-known pan-caspase inhibitor Z-VAD-FMK has been shown to have off-target effects, most notably the induction of autophagy through the inhibition of N-glycanase 1 (NGLY1).[5][6][7][8][9][10][11] Given the structural and functional similarities among peptide-based caspase inhibitors, it is prudent to consider that this compound could have similar off-target liabilities.
Q5: How can I distinguish between on-target anti-apoptotic effects and potential off-target effects in my cellular assay?
A5: Distinguishing between on-target and off-target effects requires a multi-pronged approach. This can include using multiple, structurally distinct caspase inhibitors to see if the phenotype is consistent, employing genetic approaches such as siRNA or CRISPR to knock down the intended caspase targets and observing if this phenocopies the effect of this compound, and performing rescue experiments. Additionally, utilizing broad profiling assays like proteomics or kinase screening can help identify unintended molecular interactions.
Troubleshooting Guides
This section provides guidance for common issues that may arise during cellular assays with this compound, potentially indicating off-target effects.
Problem 1: Unexpected Phenotype Observed
You are using this compound to inhibit apoptosis, but you observe a phenotype that is not readily explained by the suppression of cell death (e.g., changes in cell morphology, migration, or proliferation).
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting apoptosis as expected in your system using a standard apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay).
-
Consult the Literature: Review the literature for known non-apoptotic roles of the caspases targeted by this compound. The observed phenotype may be an on-target effect related to a non-apoptotic caspase function.
-
Use a Structurally Different Caspase Inhibitor: Treat your cells with a different class of pan-caspase inhibitor (e.g., Q-VD-OPh) to see if the same unexpected phenotype is observed.[5][7] If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype occurs at the same concentration range as the anti-apoptotic effect. Off-target effects often require higher concentrations of the inhibitor.
-
Consider Off-Target Profiling: If the phenotype persists and is critical to your research, consider performing broader off-target profiling assays as detailed in the Experimental Protocols section.
Problem 2: Assay Interference or Artifacts
You are observing inconsistent or unexpected results in your assay readouts that cannot be explained by a biological effect (e.g., changes in fluorescence or luminescence that do not correlate with cell health).
Troubleshooting Steps:
-
Run an Acellular Control: To check for direct interference with your assay chemistry, run the assay in the absence of cells but with all assay reagents and this compound at the concentrations used in your experiment.
-
Test for Compound Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of this compound alone in the assay buffer to rule out compound autofluorescence.
-
Evaluate Solvent Effects: Ensure that the final concentration of the solvent for this compound (e.g., DMSO) is consistent across all wells and is at a level that does not affect your cells or the assay.[12]
-
Consult the Assay Manufacturer's Guidelines: Review the technical documentation for your assay kit for known interfering substances.
-
Use an Orthogonal Assay: Confirm your findings with a different assay that relies on an alternative detection method (e.g., if you are using a fluorescence-based caspase assay, confirm with a western blot for cleaved PARP).
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
The following are generalized protocols for identifying off-target effects of small molecule inhibitors. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Kinase Inhibitor Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
Workflow Diagram:
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Primary Screen: Submit the this compound stock solution to a commercial kinase profiling service or perform an in-house screen. The initial screen is typically performed at a single high concentration (e.g., 10 µM) against a large panel of recombinant kinases.
-
Hit Identification: Identify kinases that show significant inhibition (e.g., >50% inhibition) in the primary screen.
-
Dose-Response Analysis: For the identified hits, perform a dose-response analysis to determine the IC50 value of this compound for each potential off-target kinase.
-
Cellular Validation: If a potent off-target kinase interaction is identified, validate this interaction in a cellular context. This can be done by assessing the phosphorylation of a known substrate of the off-target kinase in cells treated with this compound.
Protocol 2: Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently bind to the active sites of enzymes to profile their activity in complex proteomes.[3][13][14] This can be used in a competitive format to identify the targets of this compound.
Workflow Diagram:
Methodology:
-
Cell Culture and Lysis: Culture cells of interest and prepare a native protein lysate.
-
Competitive Inhibition: Treat one aliquot of the lysate with this compound and another with vehicle control for a specified time.
-
Probe Labeling: Add a broad-spectrum activity-based probe that targets a class of enzymes (e.g., serine hydrolases) to both the this compound-treated and control lysates.
-
Enrichment: Use the reporter tag on the probe (e.g., biotin) to enrich the probe-labeled proteins using streptavidin beads.
-
Proteomic Analysis: Digest the enriched proteins and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of the enriched proteins in the this compound-treated sample compared to the control. Proteins that are targets or off-targets of this compound will show reduced labeling by the probe and will therefore be less abundant in the enriched fraction.
Protocol 3: Compound-Centric Chemical Proteomics (CCCP)
CCCP, also known as affinity chromatography, involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.[15][16]
Workflow Diagram:
Methodology:
-
Compound Immobilization: Synthesize an analog of this compound with a linker for covalent attachment to a solid support, such as agarose or magnetic beads.
-
Cell Lysis: Prepare a native protein lysate from the cells of interest.
-
Affinity Pulldown: Incubate the this compound-conjugated beads with the cell lysate to allow for binding of target and off-target proteins. As a control, use beads without immobilized this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins by LC-MS/MS.
-
Hit Validation: Validate the identified potential off-targets using orthogonal methods, such as western blotting or functional assays.
Data Summary
The following tables summarize the known on-target activity of this compound and the off-target activity of the related pan-caspase inhibitor Z-VAD-FMK.
Table 1: On-Target Activity of this compound
| Target Caspase | IC50 (nM) | Reference |
| Caspase-1 | 5 - 20 | [2][3] |
| Caspase-3 | 30 | [1] |
| Caspase-6 | 5 - 20 | [2][3] |
| Caspase-7 | 5 - 20 | [2][3] |
| Caspase-8 | 5 - 20 | [2][3] |
| Caspase-9 | 5 - 20 | [2][3] |
Table 2: Known Off-Target Activity of Z-VAD-FMK (as a proxy for this compound)
| Off-Target | Effect | Quantitative Data | Reference |
| N-glycanase 1 (NGLY1) | Inhibition, leading to induction of autophagy | 72% reduction in N-glycanase activity at 50 µM Z-VAD-FMK | [10] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound.
Caspase-Mediated Apoptosis Pathways
This compound inhibits both the extrinsic and intrinsic pathways of apoptosis by targeting the executioner caspases (caspase-3, -6, -7) and initiator caspases (caspase-8, -9).
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. biotechsupportgroup.com [biotechsupportgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lb-agar-miller.com [lb-agar-miller.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. biotechsupportgroup.com [biotechsupportgroup.com]
- 16. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing In Vivo Dosing of MX1013: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of MX1013 for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, irreversible dipeptide pan-caspase inhibitor with anti-apoptotic activity.[1][2][3] It targets and inhibits multiple caspases, including caspases 1, 3, 6, 7, 8, and 9, with IC50 values in the nanomolar range (5-30 nM).[1][2][3][4][5] By blocking these key enzymes in the apoptotic cascade, this compound prevents the proteolytic processing of caspase-3, cleavage of PARP, and subsequent DNA fragmentation, thereby protecting cells from various apoptotic stimuli.[1][2][3]
Q2: What are the reported effective dosages of this compound in animal models?
A2: Effective dosages of this compound have been reported in several preclinical models. For instance, in a mouse model of anti-Fas antibody-induced liver failure, doses as low as 0.25 mg/kg (i.v.) provided significant protection, with 1 mg/kg (i.v.) preventing lethality.[2][3] In rat models of brain ischemia/reperfusion and acute myocardial infarction, a 20 mg/kg intravenous bolus followed by a 5 mg/kg/hour infusion has been shown to reduce infarct size.[4][6]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is more water-soluble than tripeptide-based caspase inhibitors.[2][3] For intravenous injection, it has been formulated in an aqueous vehicle containing 50 mM Tris-HCl (pH 8.0).[1] For oral or intraperitoneal injection, a suspension can be prepared. One protocol involves creating a 2.5 mg/mL suspension by dissolving this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to add each solvent sequentially and ensure complete dissolution, using heat or sonication if necessary.[1]
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for caspases. It is a poor inhibitor of non-caspase proteases such as cathepsin B, calpain I, and Factor Xa, with IC50 values for these enzymes being greater than 10 μM.[1][2]
Troubleshooting Guide
Problem 1: Suboptimal efficacy or lack of response at previously reported doses.
-
Possible Cause 1: Inadequate Drug Exposure. The bioavailability and pharmacokinetics of this compound can vary depending on the animal model, route of administration, and formulation.
-
Solution: Conduct a pilot pharmacokinetic (PK) study to determine the concentration-time profile of this compound in your specific model. This will help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties and in designing an optimal dosing regimen.
-
-
Possible Cause 2: Insufficient Target Engagement. The administered dose may not be sufficient to achieve the necessary level of caspase inhibition in the target tissue.
-
Solution: Perform a pharmacodynamic (PD) study to measure the extent of caspase inhibition in the tissue of interest at various doses. This can be assessed by measuring downstream markers of apoptosis, such as cleaved caspase-3 or PARP levels, via methods like Western blotting or immunohistochemistry.
-
Problem 2: Observing unexpected toxicity or adverse effects.
-
Possible Cause 1: Dose is above the Maximum Tolerated Dose (MTD). The reported effective doses may be close to or exceed the MTD in your specific animal strain or under your experimental conditions.
-
Possible Cause 2: Off-target effects at high concentrations. Although selective, very high concentrations of any compound can lead to off-target activities.
-
Solution: Once the MTD is established, select doses for efficacy studies that are well-tolerated. If toxicity is still observed at efficacious doses, consider alternative dosing schedules (e.g., more frequent, lower doses) or a different route of administration to minimize peak plasma concentrations.
-
Problem 3: Difficulty in dissolving this compound for formulation.
-
Possible Cause: Improper solvent or technique. this compound may precipitate if not dissolved correctly.
-
Solution: Follow a step-by-step solvent addition protocol. For instance, when preparing a suspension with DMSO, PEG300, Tween-80, and saline, ensure each component is fully mixed before adding the next.[1] Gentle heating and/or sonication can aid in dissolution.[1] If solubility issues persist, consider alternative formulation strategies, such as using cyclodextrins.[1]
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 20 |
| Caspase-3 | 30 |
| Caspase-6 | 5-18 |
| Caspase-7 | 5-18 |
| Caspase-8 | 5-18 |
| Caspase-9 | 5-18 |
| Data sourced from multiple references.[1][2][3][4][5] |
Table 2: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Indication | Dosing Regimen | Outcome | Reference |
| Mouse | Anti-Fas antibody-induced liver failure | 0.25 - 10 mg/kg, i.v. | Dose-dependent increase in survival; 1 mg/kg prevented lethality. | [2][3] |
| Rat | Brain ischemia/reperfusion injury | 20 mg/kg i.v. bolus + 5 mg/kg/hr infusion | ~50% reduction in cortical damage. | [2][4][5][6] |
| Rat | Acute myocardial infarction | 20 mg/kg i.v. bolus + 5 mg/kg/hr infusion | ~50% reduction in heart damage. | [2][4][5][6] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select the appropriate species and strain for your study.
-
Dose Selection: Based on literature, select a starting dose and at least 3-4 escalating dose levels.
-
Administration: Administer this compound via the intended route of administration.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and food/water intake for a predefined period (e.g., 7-14 days).[7]
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality due to short-term toxicity.[7]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model & Dosing: Administer a single dose of this compound to a cohort of animals.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood samples to plasma and quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Plot plasma concentration versus time to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Signaling pathway of apoptosis and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sapphire North America [sapphire-usa.com]
- 7. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: Refining Experimental Protocols Involving MX1013
Welcome to the technical support center for MX1013, a potent and irreversible dipeptide pan-caspase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols to achieve the best possible results. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental procedures, and key data for working with this compound.
Troubleshooting and FAQs
This section addresses common issues that may arise during experiments with this compound.
| Question | Answer |
| My this compound is not showing any inhibitory activity. | There are several potential reasons for this. First, verify the final concentration of this compound in your experiment; for cell culture models, concentrations as low as 0.5 μM have been shown to be effective at blocking apoptosis.[1][2] For enzymatic assays, IC50 values range from 5 to 30 nM for various caspases.[1][2][3] Second, ensure proper storage of your this compound stock solution, which should be at -20°C for up to one month or -80°C for up to six months to maintain its activity.[3] Lastly, confirm that the apoptosis induction in your model system is caspase-dependent. This compound is a selective caspase inhibitor and will not be effective against non-caspase-mediated cell death.[1][2] |
| I am observing off-target effects in my experiments. | This compound is highly selective for caspases over other proteases like cathepsin B, calpain I, or Factor Xa, with IC50 values for these non-caspase proteases being greater than 10 μM.[1][2][3] If you suspect off-target effects, consider performing a dose-response experiment to determine the lowest effective concentration for your specific model. It is also good practice to include appropriate controls to ensure the observed effects are due to caspase inhibition. |
| How do I dissolve this compound for my experiments? | For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[3] For in vivo studies, several formulations are suggested. One common method is to first dissolve this compound in DMSO, and then add a mixture of PEG300, Tween-80, and saline.[3] Another approach involves using a combination of DMSO and corn oil, which may require sonication to achieve a uniform suspension.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] |
| What is the recommended vehicle control for in vivo studies? | The vehicle control should match the solvent composition used to deliver this compound. For example, if you are using a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, your vehicle control should be this exact mixture without this compound.[3] |
| At what time point should I assess the effects of this compound? | The optimal time point for assessment will depend on your experimental model and the specific apoptotic stimulus. In a mouse model of Fas-induced liver apoptosis, the protective effects of this compound were observed at the 3-hour time point.[3][4] For ischemia/reperfusion injury models, infusion times of 6 to 12 hours have been used.[1][2] It is advisable to perform a time-course experiment to determine the ideal window for observing the anti-apoptotic effects of this compound in your system. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (Caspase-1) | 20 nM | Recombinant Human | [1] |
| IC50 (Caspase-3) | 30 nM | Recombinant Human | [1][3] |
| IC50 (Caspase-6) | 5-18 nM | Recombinant Human | [1] |
| IC50 (Caspase-7) | 5-18 nM | Recombinant Human | [1] |
| IC50 (Caspase-8) | 5-18 nM | Recombinant Human | [1] |
| IC50 (Caspase-9) | 5-18 nM | Recombinant Human | [1] |
| Effective In Vitro Concentration | 0.05 - 0.5 µM | Jurkat T-lymphocytes | [3][4] |
| Effective In Vivo Dosage (Anti-Fas Model) | 0.25 - 10 mg/kg (i.v.) | Mice | [3][4] |
| Effective In Vivo Dosage (Brain Ischemia) | 20 mg/kg (i.v. bolus) + infusion | Rodent Model | [1][2] |
| Effective In Vivo Dosage (Myocardial Infarction) | 20 mg/kg (i.v. bolus) + infusion | Rodent Model | [1][2] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Caspase Activity Assay
This protocol describes how to measure caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with apoptotic stimulus +/- this compound
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
Fluorometer and 96-well black plates
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic extracts using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase Assay:
-
In a 96-well black plate, add 50 µg of protein extract to each well and adjust the volume with lysis buffer.
-
Add the fluorogenic caspase substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the caspase activity in this compound-treated samples to the untreated controls.
-
Western Blot for PARP Cleavage
This protocol details the detection of PARP cleavage, a hallmark of caspase-3 activation, via Western blotting.
Materials:
-
Cells treated with apoptotic stimulus +/- this compound
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C. The antibody should detect both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A decrease in the full-length PARP band and an increase in the cleaved PARP band indicate apoptosis. This compound treatment should inhibit this cleavage.
-
Visualizations
Apoptotic Signaling Pathway and this compound Inhibition
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
overcoming challenges in long-term studies with MX1013
MX1013 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with long-term studies involving our novel Kinase Alpha (KA) inhibitor, this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your long-term experiments with this compound.
Issue 1: Decreased Efficacy of this compound in Long-Term Cell Culture
Question: We have observed a gradual decrease in the inhibitory effect of this compound on our cell line after several weeks of continuous culture. What could be the cause, and how can we address it?
Answer: This is a common challenge in long-term in vitro studies and can be attributed to several factors, including the development of cellular resistance or degradation of the compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Development of Cellular Resistance | 1. Perform regular validation of target engagement. 2. Analyze downstream signaling pathways to confirm pathway inhibition. 3. Consider intermittent dosing schedules. | Western Blot for Phospho-KA: 1. Lyse treated and untreated cells. 2. Run protein lysates on SDS-PAGE gel. 3. Transfer to a PVDF membrane. 4. Probe with antibodies against phospho-KA and total KA. |
| Compound Instability in Media | 1. Prepare fresh this compound stock solutions regularly. 2. Minimize freeze-thaw cycles of stock solutions. 3. Test the stability of this compound in your specific cell culture medium over time. | HPLC Stability Assay: 1. Incubate this compound in cell culture media at 37°C. 2. Collect samples at various time points (e.g., 0, 24, 48, 72 hours). 3. Analyze the concentration of intact this compound by HPLC. |
| Cell Line Contamination | 1. Regularly test your cell lines for mycoplasma contamination. | Utilize a commercial mycoplasma detection kit following the manufacturer's instructions. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Issue 2: Inconsistent Results in Animal Studies
Question: We are observing high variability in the therapeutic outcomes of our long-term in vivo studies with this compound. How can we improve the consistency of our results?
Answer: In vivo studies can be influenced by a multitude of factors. Ensuring consistent experimental procedures and monitoring animal health are crucial.
Key Areas for Standardization:
| Factor | Recommendation |
| Drug Formulation and Administration | 1. Ensure complete solubilization of this compound in the vehicle. 2. Use a consistent route and time of administration. 3. Verify the stability of the formulation over the dosing period. |
| Animal Health and Husbandry | 1. Monitor animal weight and overall health daily. 2. Ensure consistent housing conditions (temperature, light cycle). 3. Acclimatize animals properly before starting the experiment. |
| Pharmacokinetic Variability | 1. Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen. 2. Collect satellite blood samples to monitor drug exposure. |
Pharmacokinetic Data from a Pilot Study (Example):
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 150 ± 25 | 2 | 980 ± 120 |
| 30 | 480 ± 60 | 2 | 3100 ± 450 |
| 100 | 1500 ± 210 | 1 | 9500 ± 1100 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: We recommend dissolving this compound in DMSO to create a stock solution of 10-50 mM. Aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable.
Q2: Does this compound exhibit any off-target effects that we should be aware of in long-term studies?
A2: this compound has been designed for high selectivity towards Kinase Alpha. However, at concentrations significantly above the IC50, some minor off-target activity on structurally related kinases has been observed. We recommend performing a kinase panel screen to identify potential off-target effects in your specific experimental system.
Q3: How does this compound impact the Kinase Alpha signaling pathway?
A3: this compound is an ATP-competitive inhibitor of Kinase Alpha. By binding to the ATP-binding pocket of Kinase Alpha, it prevents the phosphorylation of its downstream substrate, "Protein Beta." This, in turn, inhibits the activation of the pro-inflammatory "Transcription Factor Gamma."
This compound Mechanism of Action:
Caption: Signaling pathway showing the inhibitory action of this compound.
For further assistance, please contact our technical support team at [email protected] or call us at [Phone Number].
Technical Support Center: Ensuring Complete Caspase Inhibition with MX1013
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MX1013 to ensure complete caspase inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Z-VD-fmk, is a potent, irreversible dipeptide pan-caspase inhibitor.[1][2] It functions by binding to the active site of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).[1][2][3] By irreversibly inhibiting these enzymes, this compound effectively blocks the apoptotic signaling cascade.
Q2: Which caspases does this compound inhibit?
This compound has been shown to inhibit a broad range of caspases, including caspases-1, -3, -6, -7, -8, and -9, with IC50 values typically in the low nanomolar range.[1][2][4] This broad specificity makes it a powerful tool for studying the overall role of caspases in various cellular processes.
Q3: What is the recommended working concentration of this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type, the apoptotic stimulus, and the specific experimental conditions. However, studies have shown that this compound can effectively block apoptosis in cell culture at concentrations as low as 0.5 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Q4: How can I be certain that I have achieved complete caspase inhibition with this compound?
Verifying complete caspase inhibition is crucial for the correct interpretation of your experimental results. This can be achieved by assessing several downstream markers of caspase activity. We recommend a multi-pronged approach:
-
Western Blotting: Analyze the cleavage of key caspase substrates such as PARP (Poly (ADP-ribose) polymerase) and pro-caspases themselves (e.g., pro-caspase-3).[5][6][7] In the presence of effective this compound concentrations, you should observe a significant reduction or complete absence of cleaved PARP and cleaved caspases.
-
Caspase Activity Assays: Utilize fluorometric or colorimetric assays that measure the activity of specific caspases (e.g., caspase-3/7) using synthetic substrates.[5][8][9] A significant decrease in caspase activity in this compound-treated samples compared to controls indicates successful inhibition.
-
Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic cells.[10][11][12] Effective caspase inhibition by this compound should lead to a marked reduction in the apoptotic cell population.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete inhibition of apoptosis despite this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or the strength of the apoptotic stimulus. | Perform a dose-response experiment to determine the optimal concentration of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). |
| Insufficient Pre-incubation Time: this compound may not have had enough time to enter the cells and inhibit caspases before the apoptotic stimulus was applied. | Pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before inducing apoptosis. | |
| This compound Degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure this compound is stored correctly (typically at -20°C or -80°C) and prepare fresh working solutions for each experiment.[13] | |
| Cell Permeability Issues: While this compound is cell-permeable, its uptake might be limited in certain cell types. | Although less common for this compound, if permeability is suspected, consider using a different pan-caspase inhibitor with known high cell permeability, such as Q-VD-OPh.[14][15] | |
| Caspase cleavage is still observed by Western blot. | Insufficient this compound Concentration: The amount of inhibitor is not sufficient to block all active caspases. | Increase the concentration of this compound. |
| Timing of Lysate Collection: Lysates may have been collected too late after the apoptotic stimulus, allowing for some caspase activation to occur before complete inhibition. | Optimize the time course of your experiment to assess caspase cleavage at earlier time points. | |
| High background in caspase activity assays. | Non-specific Protease Activity: Other cellular proteases may be cleaving the synthetic substrate. | Use a more specific caspase substrate or include a negative control with a non-caspase protease inhibitor. |
| Autofluorescence: Cells or media components may be autofluorescent at the assay wavelength. | Include a "no substrate" control to measure background fluorescence and subtract it from your experimental readings. | |
| Discrepancy between different methods of assessing apoptosis. | Different Stages of Apoptosis: Different assays measure different stages of apoptosis. For example, Annexin V staining detects early apoptosis, while PI staining indicates late apoptosis/necrosis.[10][12] | Use a combination of assays to get a comprehensive picture of the cell death process. For example, combine Annexin V/PI staining with a functional assay like caspase activity measurement. |
| Caspase-Independent Cell Death: The observed cell death may be occurring through a caspase-independent pathway (e.g., necroptosis).[16] | If caspase inhibition with this compound does not rescue cell death, investigate markers of alternative cell death pathways. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 5 - 20 |
| Caspase-3 | 5 - 20 (30 nM for recombinant human)[13] |
| Caspase-6 | 5 - 20 |
| Caspase-7 | 5 - 20 |
| Caspase-8 | 5 - 20 |
| Caspase-9 | 5 - 20 |
Data compiled from multiple sources.[1][2][4][13]
Experimental Protocols
Protocol 1: Assessment of Caspase-3/7 Activity using a Fluorometric Assay
This protocol provides a general guideline for measuring effector caspase activity in cell lysates.
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce apoptosis using your chosen stimulus. Include a non-induced control.
-
-
Cell Lysis:
-
Caspase Activity Assay:
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein (e.g., 10-50 µg) from each sample.[5]
-
Prepare a reaction mix containing caspase buffer and a fluorogenic caspase-3/7 substrate (e.g., DEVD-AMC).[8]
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5][9]
-
-
Data Acquisition:
Protocol 2: Western Blot Analysis of PARP Cleavage
This protocol describes the detection of PARP cleavage as an indicator of caspase-3 activity.
-
Sample Preparation:
-
Treat and lyse cells as described in Protocol 1.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP (one that recognizes both the full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The full-length PARP will appear at ~116 kDa, and the cleaved fragment will be at ~89 kDa. A decrease in the full-length band and an increase in the cleaved band indicate caspase activity.
-
Mandatory Visualizations
Caption: The apoptotic signaling cascade and the point of inhibition by this compound.
Caption: A generalized experimental workflow for assessing this compound efficacy.
References
- 1. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effective Caspase Inhibition Blocks Neutrophil Apoptosis and Reveals Mcl-1 as Both a Regulator and a Target of Neutrophil Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Inhibition Blocks Cell Death and Enhances Mitophagy but Fails to Promote T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
tips for consistent results in experiments using MX1013
Welcome to the technical support center for MX1013, a potent, irreversible dipeptide pan-caspase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results in your experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dipeptide pan-caspase inhibitor. Its primary mechanism of action is to irreversibly bind to and inhibit the activity of multiple caspases, which are key enzymes in the apoptotic pathway.[1][2][3][4] By inhibiting caspases, this compound can block the downstream events of apoptosis, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation.[1][3]
Q2: Which caspases does this compound inhibit?
A2: this compound is a broad-spectrum or "pan"-caspase inhibitor, meaning it targets multiple caspases. It has been shown to inhibit caspase-1, caspase-3, caspase-6, caspase-7, caspase-8, and caspase-9 with high potency.[1][4]
Q3: What are the common applications of this compound in research?
A3: this compound is widely used in both in vitro and in vivo studies to investigate the role of apoptosis in various biological processes and disease models. Common applications include studying apoptosis in cell culture, and its therapeutic potential in animal models of conditions like liver failure, and ischemia-reperfusion injury in the brain and heart.[3][4][5]
Q4: How should I store and handle this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C, where it can be stable for up to four years.[2] Stock solutions are typically prepared in DMSO. For short-term storage, aliquots of the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1][6] It is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q5: Is this compound cell-permeable?
A5: Yes, this compound is designed to be cell-permeable, allowing it to enter living cells and inhibit intracellular caspases. This property makes it effective in cell culture experiments.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of apoptosis | 1. Improper storage or handling of this compound: Repeated freeze-thaw cycles or improper storage temperature can lead to degradation of the compound. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Store the solid compound and stock solutions at the recommended temperatures (-20°C for solid and short-term solution storage, -80°C for long-term solution storage).[1][2][6] |
| 2. Suboptimal concentration: The effective concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Effective concentrations in cell culture have been reported to be as low as 0.05 µM.[1][2] | |
| 3. Insufficient pre-incubation time: this compound needs adequate time to enter the cells and inhibit caspases before the apoptotic stimulus is applied. | - Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before inducing apoptosis.[1] | |
| 4. Cell line resistance: Some cell lines may have intrinsic resistance to apoptosis or express lower levels of the target caspases. | - Confirm that your cell line is sensitive to the chosen apoptotic stimulus. - Consider using a different cell line known to undergo robust apoptosis. | |
| Precipitation of this compound in culture medium | 1. Low aqueous solubility: this compound has limited solubility in aqueous solutions.[2] Adding a concentrated DMSO stock directly to the medium can cause precipitation. | - First, dissolve this compound in an organic solvent like DMSO to make a concentrated stock solution.[2] - To prepare the working solution, dilute the DMSO stock into the aqueous buffer or culture medium slowly while vortexing or mixing to ensure proper dispersion. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| 2. High final concentration: Attempting to use a very high concentration of this compound may exceed its solubility limit in the final culture medium. | - Refer to the solubility data and ensure the final working concentration is within the soluble range. For in vivo studies, specific formulations with co-solvents may be necessary to achieve higher concentrations.[1][6] | |
| Observed cytotoxicity or off-target effects | 1. High concentration of this compound: Although generally selective for caspases, very high concentrations of any inhibitor can lead to off-target effects or cellular stress. | - Use the lowest effective concentration determined from your dose-response experiments. - Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated samples to account for any solvent effects. |
| 2. Contamination of the compound: Impurities in the this compound powder could contribute to unexpected cellular responses. | - Ensure you are using a high-purity grade of this compound from a reputable supplier. | |
| Variability in Western Blot results for cleaved PARP | 1. Suboptimal protein extraction: Inefficient lysis or protein degradation can lead to inconsistent results. | - Use a suitable lysis buffer containing protease inhibitors. - Perform all protein extraction steps on ice to minimize enzymatic activity. |
| 2. Timing of sample collection: The cleavage of PARP is a dynamic process. Collecting samples too early or too late in the apoptotic process can result in weak or no signal. | - Perform a time-course experiment to identify the optimal time point for detecting cleaved PARP after inducing apoptosis. | |
| 3. Insufficient protein loading: Too little protein loaded on the gel can make it difficult to detect the cleaved PARP fragment. | - Quantify your protein samples and ensure you are loading a sufficient amount (e.g., 20-30 µg) per lane. | |
| 4. Poor antibody quality: The primary antibody may not be specific or sensitive enough to detect the cleaved PARP fragment. | - Use a validated antibody specific for cleaved PARP. - Optimize the antibody concentration and incubation conditions. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC₅₀) of this compound against various Caspases
| Caspase Target | IC₅₀ (nM) |
| Caspase-1 | 20[1] |
| Caspase-3 | 30[1] |
| Caspase-6 | 5-18[1] |
| Caspase-7 | 5-18[1] |
| Caspase-8 | 5-18[1] |
| Caspase-9 | 5-18[1] |
Table 2: Selectivity of this compound for Caspases over other Proteases
| Protease | IC₅₀ (µM) |
| Calpain I | >10[1] |
| Cathepsin B | >10[1] |
| Cathepsin D | >10[1] |
| Renin | >10[1] |
| Thrombin | >10[1] |
| Factor Xa | >10[1] |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture
-
Cell Seeding: Plate your cells at a density that will allow for optimal growth and treatment.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.05, 0.1, 0.25, 0.5 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
-
Pre-incubation with this compound:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.[1]
-
-
Induction of Apoptosis:
-
After the pre-incubation period, add the apoptosis-inducing agent (e.g., staurosporine, TNF-α) to the wells.
-
Include a negative control (cells treated with vehicle only) and a positive control (cells treated with the apoptosis inducer and vehicle).
-
-
Incubation: Incubate the cells for the appropriate time required for the apoptosis inducer to take effect. This time should be determined from previous experiments or literature.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting for cleaved PARP or a caspase activity assay.
Protocol 2: Western Blot for PARP Cleavage
-
Sample Collection and Lysis:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Re-probe the membrane with an antibody for full-length PARP (116 kDa) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Visualizations
Experimental workflow for apoptosis inhibition assay using this compound.
Signaling pathway showing the points of inhibition by this compound.
A logical flow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating the Inhibitory Effect of MX1013 on Caspase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-caspase inhibitor MX1013 with other commercially available alternatives, supported by experimental data. The information presented here is intended to assist researchers in making informed decisions regarding the selection of caspase inhibitors for their experimental needs.
Introduction to Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their activation triggers a cascade of signaling events leading to cellular disassembly. Consequently, the inhibition of caspases is a critical area of research for developing therapeutics against diseases characterized by excessive apoptosis, such as neurodegenerative disorders, ischemic injury, and certain autoimmune diseases. Pan-caspase inhibitors, which target a broad range of caspases, are valuable tools for studying these processes. This guide focuses on the dipeptide pan-caspase inhibitor this compound and compares its performance with two other widely used pan-caspase inhibitors: Z-VAD-FMK and Q-VD-OPh.
Comparative Analysis of Pan-Caspase Inhibitors
This compound is a potent, irreversible dipeptide caspase inhibitor. It has been shown to be a broad-spectrum inhibitor of caspases. For a comprehensive evaluation, its inhibitory activity is compared against the well-established pan-caspase inhibitor Z-VAD-FMK and the newer generation inhibitor Q-VD-OPh.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Z-VAD-FMK, and Q-VD-OPh against a panel of key human caspases. Lower IC50 values indicate greater potency.
| Caspase Target | This compound IC50 (nM) | Z-VAD-FMK IC50 (nM) | Q-VD-OPh IC50 (nM) |
| Caspase-1 | 20 | Low-Mid Nanomolar[1] | 25 - 400[2][3] |
| Caspase-3 | 30 | Low-Mid Nanomolar[1] | 25 - 400[2][3] |
| Caspase-6 | 5 - 18 | Potently Inhibited | Potently Inhibited[4] |
| Caspase-7 | 5 - 18 | Potently Inhibited | 48[5] |
| Caspase-8 | 5 - 18 | Low-Mid Nanomolar[1] | 25 - 400[2][3] |
| Caspase-9 | 5 - 18 | Low-Mid Nanomolar[1] | 25 - 400[2][3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: Inhibition of initiator and executioner caspases by pan-caspase inhibitors.
Caption: A typical workflow for determining the IC50 value of a caspase inhibitor.
Experimental Protocols
The following are generalized protocols for in vitro assays to determine the inhibitory effect of compounds on caspase activity.
In Vitro Caspase Activity Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 values of caspase inhibitors.
Materials:
-
Recombinant human caspases (e.g., Caspase-1, -3, -6, -7, -8, -9)
-
Caspase inhibitors (this compound, Z-VAD-FMK, Q-VD-OPh) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the caspase inhibitors in Assay Buffer.
-
In the wells of the 96-well plate, add the recombinant caspase and the diluted inhibitor. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add the fluorogenic caspase substrate to all wells to initiate the reaction.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) every 1-2 minutes for at least 30 minutes.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Inhibition of Apoptosis in Cell Culture (PARP Cleavage Assay by Western Blot)
This assay validates the ability of a caspase inhibitor to block apoptosis in a cellular context.
Materials:
-
A suitable cell line (e.g., Jurkat cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)
-
Caspase inhibitors (this compound, Z-VAD-FMK, Q-VD-OPh)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against PARP and cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to attach or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the caspase inhibitors for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include a non-induced control and an induced, non-inhibitor-treated control.
-
Incubate for the desired period (e.g., 4-6 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against PARP. This antibody should detect both the full-length (116 kDa) and the cleaved fragment (89 kDa) of PARP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands. A decrease in the cleaved PARP fragment in the inhibitor-treated samples compared to the induced control indicates inhibition of caspase activity.
Conclusion
This compound demonstrates potent, low-nanomolar inhibition across a range of initiator and executioner caspases, positioning it as a highly effective broad-spectrum caspase inhibitor. Its dipeptide structure offers a different chemical scaffold compared to the more common tri- and tetrapeptide-based inhibitors like Z-VAD-FMK. While Z-VAD-FMK is a well-validated and widely used pan-caspase inhibitor, and Q-VD-OPh is reported to have high potency and low toxicity, the specific IC50 values presented in this guide suggest that this compound is a strong competitor in terms of in vitro inhibitory activity. The choice of inhibitor will ultimately depend on the specific experimental requirements, including the target caspases, the experimental system (in vitro vs. in vivo), and considerations of cell permeability and potential off-target effects. The provided protocols offer a starting point for the direct comparison of these inhibitors in your research.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Pan-Caspase Inhibitors: MX1013 versus Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis research and the development of cytoprotective therapies, pan-caspase inhibitors are crucial tools. Among these, Z-VAD-FMK is a widely used benchmark compound. This guide provides a detailed comparison of the in vivo efficacy of a newer dipeptide caspase inhibitor, MX1013, against the established tripeptide, Z-VAD-FMK. The following sections present quantitative data from key in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Both this compound and Z-VAD-FMK are cell-permeable, irreversible pan-caspase inhibitors. They function by binding to the catalytic site of caspases, the key proteases that execute the apoptotic program.[1][2] By inhibiting these enzymes, both compounds can block the signaling cascade that leads to programmed cell death. This compound is a dipeptide inhibitor, Z-VD-fmk, while Z-VAD-FMK is a tripeptide.[2][3] this compound has been shown to inhibit caspases 1, 3, 6, 7, 8, and 9 with IC50 values in the low nanomolar range (5-20 nM) and demonstrates poor inhibition of non-caspase proteases.[2][4] Z-VAD-FMK is also a broad-spectrum caspase inhibitor, effectively blocking apoptosis in numerous cell types and experimental models.[1][5]
Quantitative In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound and Z-VAD-FMK in various animal models as reported in the literature.
Table 1: Efficacy in a Mouse Model of Fas-Induced Liver Apoptosis
| Compound | Dose | Route of Administration | Outcome | Reference |
| This compound | 1 mg/kg | i.v. | Prevented liver damage and lethality | [2][4] |
| Z-VAD-FMK | Not directly compared in this model in the available literature | - | - |
Table 2: Efficacy in Ischemia/Reperfusion Injury Models
| Model | Compound | Dosing Regimen | Outcome | Reference |
| Brain Ischemia/Reperfusion (Mouse) | This compound | 20 mg/kg i.v. bolus followed by infusion for 6 or 12 h | ~50% reduction in cortical damage | [2][4] |
| Acute Myocardial Infarction (Rat) | This compound | 20 mg/kg i.v. bolus followed by infusion for 12 h | ~50% reduction in heart damage | [2][4] |
| Myocardial Ischemia/Reperfusion (Rat) | Z-VAD-FMK | Not specified | ~53% reduction in infarct size | [6] |
| Myocardial Ischemia/Reperfusion (Mouse) | Z-VAD-FMK | Not specified | No reduction in infarct size | [6] |
Table 3: Efficacy in a Model of Endotoxic Shock
| Model | Compound | Dosing Regimen | Outcome | Reference |
| LPS-Induced Endotoxic Shock (Mouse) | Z-VAD-FMK | Intraperitoneal injection | Markedly reduced mortality rate, alleviated liver and lung pathology, reduced serum inflammatory cytokines | [7][8] |
| This compound | Not evaluated in this model in the available literature | - | - |
Table 4: Efficacy in Islet Transplantation
| Model | Compound | Dosing Regimen | Outcome | Reference |
| Syngeneic Islet Transplantation (Mouse) | EP1013 (a formulation of this compound) | 1, 3, or 10 mg/kg s.c. for 5 days post-transplant | Significantly improved marginal islet mass function, even at lower doses compared to Z-VAD-FMK | [9] |
| Syngeneic Islet Transplantation (Mouse) | Z-VAD-FMK | 10 mg/kg s.c. for 5 days post-transplant | Improved marginal islet mass engraftment | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism and experimental application of these inhibitors, the following diagrams are provided.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 8. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
A Comparative Guide to Pan-Caspase Inhibitors in Apoptosis Research: MX1013 vs. The Field
For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis research, the selection of an appropriate pan-caspase inhibitor is a critical decision. This guide provides an objective comparison of MX1013 against other widely used pan-caspase inhibitors, supported by experimental data to inform experimental design and drug discovery efforts.
This document delves into the comparative efficacy and characteristics of this compound, a dipeptide caspase inhibitor, alongside other prominent pan-caspase inhibitors such as Z-VAD-FMK, Emricasan (IDN-6556), and Q-VD-OPh. Through a presentation of their inhibitory profiles, supporting in vitro and in vivo data, and detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the most suitable tool for their specific apoptosis studies.
Performance Comparison of Pan-Caspase Inhibitors
The efficacy of a pan-caspase inhibitor is determined by its ability to broadly and potently inhibit the activity of various caspase enzymes, which are the central executioners of apoptosis. The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and its counterparts against a range of caspases.
| Inhibitor | Target Caspases | IC50 Values (nM) | Key Characteristics |
| This compound | Caspases-1, -3, -6, -7, -8, -9 | 5 - 20[1] | Dipeptide-based, potent, irreversible, good water solubility, and demonstrated in vivo efficacy.[1][2] |
| Z-VAD-FMK | Broad-spectrum | Low to mid-nanomolar inhibition of all caspases.[3] A broad range of 1.5 - 5,800,000 nM has also been reported. | Tripeptide-based, widely used, cell-permeable, and irreversible.[4] |
| Emricasan (IDN-6556) | Caspases-1, -2, -3, -6, -7, -8, -9 | 0.4, 20, 2, 4, 6, 6, 0.3 | Potent, irreversible, and has been evaluated in clinical trials for liver diseases.[5] |
| Q-VD-OPh | Caspases-1, -3, -7, -8, -9, -10, -12 | 25 - 400 (48 for Caspase-7)[6][7][8][9][10] | Irreversible, potent, and able to cross the blood-brain barrier.[6] |
In Vitro and In Vivo Comparative Efficacy
Direct comparative studies provide the most valuable insights into the relative performance of these inhibitors.
In Vitro Studies: In several cell culture models of apoptosis, this compound has been shown to be more active than tetrapeptide- and tripeptide-based caspase inhibitors, blocking apoptosis at concentrations as low as 0.5 μM.[1][2] This includes the inhibition of key apoptotic events such as caspase-3 processing, PARP cleavage, and DNA fragmentation.[2]
In Vivo Studies: A study comparing this compound and Z-VAD-FMK in a mouse model of myocardial infarction demonstrated that this compound was more efficacious. A single intravenous administration of this compound resulted in a more significant reduction of infarct volume compared to Z-VAD-FMK. Furthermore, this compound has shown potent in vivo anti-apoptotic activity in models of liver failure and brain ischemia.[1][2] Emricasan has also been extensively studied in vivo, demonstrating its ability to decrease liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.
Caption: Pan-caspase inhibitors block apoptosis by targeting multiple caspases.
Caption: A typical workflow for evaluating and comparing pan-caspase inhibitors in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to assess the efficacy of pan-caspase inhibitors.
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of specific caspases in cell lysates.
-
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Pan-caspase inhibitors (this compound, Z-VAD-FMK, etc.)
-
Cell lysis buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometer
-
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of the pan-caspase inhibitors for 1-2 hours.
-
Induce apoptosis using the desired stimulus.
-
Incubate for the desired period.
-
Lyse the cells by adding cell lysis buffer and incubate on ice.
-
Transfer the cell lysates to a 96-well black microplate.
-
Add the fluorogenic caspase substrate to each well.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
Calculate the percentage of caspase inhibition relative to the untreated, apoptosis-induced control.
-
PARP Cleavage Analysis by Western Blot
This method detects the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.
-
Materials:
-
Cells, apoptosis inducer, and caspase inhibitors
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with apoptosis inducer and/or caspase inhibitors as described above.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Cell Viability Assay (e.g., MTT or Annexin V/PI Staining)
These assays measure the extent of cell death and apoptosis following treatment.
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate and treat with apoptosis inducer and inhibitors.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Annexin V/Propidium Iodide (PI) Staining Protocol:
-
Treat and harvest cells as previously described.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion
The selection of a pan-caspase inhibitor should be guided by the specific requirements of the apoptosis study. This compound emerges as a highly potent dipeptide inhibitor with excellent in vitro and in vivo efficacy, and favorable properties such as water solubility.[1][2] While Z-VAD-FMK remains a widely used tool, its broader and less defined IC50 range may necessitate higher working concentrations. Emricasan offers high potency and the advantage of having been evaluated in clinical settings. Q-VD-OPh provides a potent alternative with the unique ability to cross the blood-brain barrier.
By presenting a clear comparison of their inhibitory profiles, supported by experimental evidence and detailed protocols, this guide serves as a valuable resource for researchers to make informed decisions in the pursuit of understanding and modulating the intricate process of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]
- 8. Q-VD-Oph|QVD-Oph|pan-caspase inhibitor [dcchemicals.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
Comparative Guide to the Anti-Apoptotic Effects of MX1013 and Alternative Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-apoptotic compound MX1013 with other notable caspase inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of Anti-Apoptotic Compounds
The following tables summarize the key performance indicators of this compound and its alternatives based on available experimental data.
Table 1: In Vitro Efficacy of Pan-Caspase Inhibitors
| Compound | Target Caspases | IC50 Values (nM) | Effective Concentration (in vitro) | Key Findings |
| This compound | Caspases 1, 3, 6, 7, 8, 9 | 5 - 20 | As low as 0.5 µM | More active than tetrapeptide- and tripeptide-based inhibitors in cell culture models.[1][2] |
| Z-VAD-FMK | Pan-caspase inhibitor | Not specified in provided results | 22 µM - 50 µM | Effective in preventing etoposide-induced apoptosis and reducing PARP cleavage.[1][3][4] |
| Q-VD-OPh | Caspases 1, 3, 8, 9 | 25 - 400 | 5 - 100 µM | Significantly more effective than Z-VAD-FMK and Boc-D-fmk in preventing apoptosis; non-toxic at high concentrations.[2][5][6] |
| Emricasan (IDN-6556) | Pan-caspase inhibitor | Not specified in provided results | Not specified in provided results | Attenuated increases in caspase-3 and -8 activities in a murine model of NASH.[7][8][9] |
Table 2: In Vivo Efficacy and Administration of Anti-Apoptotic Compounds
| Compound | Animal Model | Dosage and Administration | Key Findings |
| This compound | Mouse liver apoptosis model | 1 mg/kg i.v. | Prevented liver damage and lethality.[1][2] |
| Brain ischemia/reperfusion injury | 20 mg/kg i.v. bolus followed by infusion | Reduced cortical damage by ~50%.[1][2] | |
| Acute myocardial infarction | 20 mg/kg i.v. bolus followed by infusion | Reduced heart damage by ~50%.[1][2] | |
| Z-VAD-FMK | Human ovarian tissue transplantation in mice | 50 µM in collagen matrix | Improved primary follicular preservation and reduced apoptosis after 3 weeks.[3][4] |
| Emricasan (IDN-6556) | Murine model of NASH | Not specified | Suppressed liver injury and fibrosis by inhibiting hepatocyte apoptosis.[7][8] |
| Belnacasan (VX-765) | Animal models of inflammatory disease | Orally administered | Reduced disease severity and expression of inflammatory mediators.[10][11][12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and its alternatives.
Caspase Activity Assay
This protocol is a general representation for measuring caspase activity, often adapted for specific caspases (e.g., caspase-3, -8, -9).
Objective: To quantify the enzymatic activity of caspases in cell lysates.
Materials:
-
Cell lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a non-ionic detergent like NP-40)
-
Protein quantification assay (e.g., Bradford or BCA)
-
Caspase-specific fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA for caspase-3)
-
Microplate reader (fluorometer or spectrophotometer)
-
Cell culture treated with apoptotic stimulus and the inhibitor of interest.
Procedure:
-
Cell Lysis:
-
Harvest cells (both floating and adherent) and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
-
Caspase Activity Measurement:
-
Dilute the cell lysates to a consistent protein concentration in assay buffer.
-
Add the caspase-specific substrate to each sample in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the caspase activity relative to a control or standard. Results are often expressed as fold-change over untreated cells.
-
Western Blotting for PARP and Caspase-3 Cleavage
Objective: To qualitatively or semi-quantitatively detect the cleavage of PARP and the processing of pro-caspase-3 into its active form, which are hallmarks of apoptosis.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for full-length and cleaved PARP, and for pro-caspase-3 and its cleaved subunits.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Quantify protein concentration.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP or anti-caspase-3) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the bands corresponding to the full-length and cleaved forms of the target proteins. A decrease in the full-length protein and an increase in the cleaved fragment indicate apoptosis.
-
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells in a population.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cell culture with the desired stimulus in the presence or absence of the inhibitor.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation controls for multi-color analysis.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Signaling Pathway of Caspase-Mediated Apoptosis
Caption: Overview of caspase-mediated apoptosis pathways and points of inhibition by pan-caspase inhibitors.
Experimental Workflow for Evaluating Anti-Apoptotic Compounds
Caption: A generalized workflow for the in vitro evaluation of anti-apoptotic compounds.
References
- 1. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipeptide Versus Tripeptide Caspase Inhibitors: A Guide for Researchers
This guide provides an objective comparison of dipeptide and tripeptide caspase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. We delve into their mechanisms, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death) and are involved in inflammation.[1][2] Their activation occurs through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases like caspase-3.[3][4][5] Given their critical role, caspases are significant targets for therapeutic intervention in diseases characterized by excessive apoptosis, such as neurodegenerative disorders, stroke, and heart attack.[6]
Peptide-based inhibitors that mimic the natural caspase substrate recognition sequence are a major class of tools for studying and modulating caspase activity. These inhibitors typically consist of a peptide sequence providing specificity and an electrophilic "warhead" (e.g., fluoromethyl ketone, FMK) that forms a covalent bond with the catalytic cysteine in the caspase active site.[7][8] A critical design consideration for these inhibitors is the length of the peptide backbone, with dipeptides and tripeptides offering distinct advantages and disadvantages.
Comparative Analysis: Dipeptide vs. Tripeptide Inhibitors
While longer peptide sequences (tri- and tetrapeptides) can offer higher potency and selectivity by occupying more of the enzyme's substrate-binding pockets (S1-S4), they often suffer from poor cell permeability and unfavorable pharmacokinetic properties.[7] Conversely, dipeptide inhibitors, which lack the P3 and P4 amino acid residues, may present a more balanced profile for cellular and in vivo applications.
Truncating a tetrapeptide inhibitor to a tripeptide or dipeptide can lead to a significant decrease in activity when tested against purified enzymes.[7] However, this is not always reflective of performance in a biological context. Studies have shown that dipeptide inhibitors can be more potent than their tri- or tetrapeptide counterparts in cell-based assays.[6] This enhanced cellular activity is often attributed to superior cell permeability and aqueous solubility.[6]
For example, the dipeptide pan-caspase inhibitor Z-VD-fmk (MX1013) demonstrated greater cytoprotective activity in cell culture models of apoptosis than corresponding tetrapeptide and tripeptide inhibitors.[6] The absence of the P3 and P4 residues in this compound reduces its selectivity, allowing it to inhibit a broad range of caspases, which can be advantageous for blocking apoptosis comprehensively.[6]
Data Presentation
Table 1: General Properties of Dipeptide vs. Tripeptide Caspase Inhibitors
| Feature | Dipeptide Inhibitors | Tripeptide Inhibitors | Rationale & References |
| Target Recognition | Interact with S1 & S2 subsites | Interact with S1, S2 & S3 subsites | Tripeptides engage an additional binding pocket, potentially increasing affinity.[7] |
| In Vitro Potency (Ki) | Generally lower than tripeptides | Generally higher than dipeptides | Additional interactions in the S3 pocket contribute to tighter binding.[7] |
| Selectivity | Often broad-spectrum (pan-caspase) | Can be engineered for greater selectivity | The P3 residue is a key determinant of specificity for certain caspases. The absence of P3/P4 in dipeptides reduces selectivity.[6] |
| Cell Permeability | Generally higher | Generally lower | Smaller size and reduced polarity often facilitate easier passage across the cell membrane.[6] |
| Aqueous Solubility | Generally higher | Generally lower | The dipeptide Z-VD-fmk is more soluble than the tripeptide Z-VAD-fmk.[6] |
| In Vivo Efficacy | Demonstrated high efficacy | Efficacy can be limited by poor pharmacokinetics | The dipeptide this compound has shown potent anti-apoptotic activity in animal models of stroke, myocardial infarction, and liver failure.[6] |
Table 2: IC50 Values of Representative Caspase Inhibitors
| Inhibitor | Type | Target Caspase | IC50 (nM) | Reference |
| Z-VD-fmk (this compound) | Dipeptide, Pan-Caspase | Caspase-1 | ~20 | [6] |
| Caspase-3 | ~5 | [6] | ||
| Caspase-6 | ~20 | [6] | ||
| Caspase-7 | ~20 | [6] | ||
| Caspase-8 | ~10 | [6] | ||
| Caspase-9 | ~10 | [6] | ||
| Ac-LESD-CMK | Tetrapeptide | Caspase-8 | 50 | [9][10] |
| z-IETD-FMK | Tetrapeptide | Caspase-8 | 350 | [9][10] |
| Ac-DEVD-Propionate | Tetrapeptide Analog | Caspase-3 | 4.75 | [11] |
| Caspase-7 | Effective Inhibition | [11] | ||
| Caspase-8 | Ineffective | [11] |
Mandatory Visualizations
Signaling Pathways
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
Experimental Workflows
Caption: General workflow for a fluorometric caspase activity assay.
Logical Relationships
Caption: Key comparative features of dipeptide vs. tripeptide inhibitors.
Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is a generalized procedure for measuring executioner caspase activity in cell lysates using a fluorogenic substrate.
Methodology:
-
Cell Preparation and Lysis:
-
Culture cells in a 96-well plate and treat with apoptosis-inducing agents and/or caspase inhibitors for the desired time.[12] Include untreated and vehicle controls.
-
Centrifuge the plate at 800 x g for 5-10 minutes. Carefully remove the culture medium.[12]
-
Wash cells gently with 200 µL of ice-cold PBS, then centrifuge and aspirate the PBS.[13]
-
Add 30-50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-30 minutes with gentle agitation.[13][14]
-
(Optional) Centrifuge the plate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C and transfer the supernatant (lysate) to a new plate.[14] This step clears insoluble debris.
-
-
Enzymatic Reaction:
-
Prepare a 2X Reaction Buffer containing 10 mM DTT.
-
In a new black, flat-bottom 96-well plate, add 50 µL of the 2X Reaction Buffer to each well.
-
Add 45 µL of cell lysate (containing 50-200 µg of protein) to the wells. If the volume is less, adjust with Cell Lysis Buffer.[14]
-
Prepare the fluorogenic substrate, such as Ac-DEVD-AMC, to a working concentration. Add 5 µL to each well to initiate the reaction (final concentration ~50 µM).[15]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[15][16]
-
-
Detection:
-
Read the plate using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of 420-460 nm.[15][16]
-
The fluorescence intensity is proportional to the amount of AMC released and thus to the caspase activity. Activity can be expressed as fold-increase over the untreated control.
-
Cell Viability Assay for Cytoprotection
This protocol assesses the ability of a caspase inhibitor to protect cells from an apoptotic stimulus.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of the dipeptide or tripeptide caspase inhibitor for at least 30-60 minutes.[17]
-
Introduce an apoptotic stimulus (e.g., TNF-α, staurosporine, etoposide). Include wells with inhibitor alone, stimulus alone, and untreated cells as controls.
-
Incubate for a period sufficient to induce significant cell death in the "stimulus alone" control (e.g., 18-24 hours).[17]
-
-
Viability Measurement (Luminescent ATP Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well.[18]
-
Mix contents on a plate shaker for ~5 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Inhibitor Selectivity Profiling
This protocol determines the inhibitory profile of a compound against a panel of different caspases.
Methodology:
-
Reagent Preparation:
-
Obtain purified, active recombinant human caspases (e.g., Caspase-1, -2, -3, -6, -7, -8, -9).
-
Prepare a serial dilution of the inhibitor (dipeptide or tripeptide) in a suitable assay buffer.
-
Prepare the appropriate fluorogenic substrate for each caspase (e.g., Ac-WEHD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9).[19]
-
-
Inhibition Assay:
-
In a 96-well plate, add a fixed concentration of each recombinant caspase to separate wells.
-
Add the serially diluted inhibitor to the wells containing the enzymes. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[20]
-
Initiate the reaction by adding the corresponding fluorogenic substrate to each well.
-
Immediately measure the rate of substrate cleavage (RFU/sec) over time using a kinetic plate reader.[19]
-
-
Data Analysis:
-
For each caspase, plot the reaction rate against the inhibitor concentration.
-
Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value for each inhibitor/caspase pair.[19]
-
Compare the IC50 values across the caspase panel to determine the inhibitor's selectivity profile.
-
Conclusion
The choice between dipeptide and tripeptide caspase inhibitors is a trade-off between in vitro potency/selectivity and drug-like properties essential for cellular and in vivo efficacy. While tripeptides can be designed for high affinity and specificity against a particular caspase in a purified system, their utility can be hampered by poor bioavailability. Dipeptides, although often less potent and selective in biochemical assays, frequently exhibit superior cell permeability and solubility, translating to more effective cytoprotection in cellular models and greater efficacy in animal studies.[6] Therefore, for applications requiring penetration into cells or systemic administration, dipeptide scaffolds represent a highly promising starting point for the development of therapeutic caspase inhibitors.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. mpbio.com [mpbio.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. bio-rad.com [bio-rad.com]
The Neuroprotective Potential of MX1013: A Comparative Analysis of Preclinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of MX1013, a dipeptide pan-caspase inhibitor. The data presented for this compound is based on a key study from its developers and is compared with independently published data on other pan-caspase inhibitors to offer a broader context for its potential therapeutic utility in neurological disorders.
Mechanism of Action: Targeting the Apoptotic Cascade
This compound is a potent, irreversible pan-caspase inhibitor designed to mitigate neuronal cell death by blocking the activity of multiple caspases, which are key executioner enzymes in the apoptotic pathway.[1][2] Apoptosis, or programmed cell death, is implicated in the pathophysiology of various neurodegenerative diseases and acute brain injuries, such as stroke.[3][4] By inhibiting caspases 1, 3, 6, 7, 8, and 9, this compound aims to interrupt the downstream signaling cascade that leads to DNA fragmentation, protein degradation, and ultimately, cell death.[1][2] This mechanism is shared by other well-studied pan-caspase inhibitors like z-VAD-fmk, which has been extensively used in preclinical research to demonstrate the therapeutic potential of caspase inhibition.
Comparative Efficacy in Preclinical Models
The neuroprotective efficacy of this compound has been evaluated in a rat model of brain ischemia/reperfusion injury. The available data is summarized below and compared with findings from independent studies on the pan-caspase inhibitor z-VAD-fmk in similar models.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rat; transient middle cerebral artery occlusion (MCAo) | 20 mg/kg IV bolus followed by infusion for 6 or 12 hours | Reduced cortical damage by approximately 50% | [1][2] |
| z-VAD-fmk | Rat; transient MCAo | 3 mg/kg | Reduced infarct volume to 24.13% (from 45.97% in control) | [5] |
| z-VAD-fmk | Rat; spinal cord injury | Intraperitoneal administration | Neuroprotective effect observed | [6] |
| z-DEVD-fmk (caspase-3 inhibitor) | Rat; spinal cord injury | Intraperitoneal administration 1 hour post-injury | Significant improvement in locomotor rating and 50% greater tissue sparing | [6] |
Experimental Protocols
A generalized workflow for assessing the neuroprotective effects of a compound in a preclinical model of brain injury is outlined below. This is followed by specific details from the key study on this compound.
This compound in a Rat Model of Brain Ischemia/Reperfusion Injury
-
Animal Model: Male Wistar rats.
-
Injury Induction: Transient focal cerebral ischemia was induced by occlusion of the middle cerebral artery (MCA).
-
Drug Administration: this compound was administered as an intravenous (IV) bolus of 20 mg/kg, followed by a continuous IV infusion for either 6 or 12 hours.[1][2] This IV administration route is a notable feature, as many earlier peptide-based caspase inhibitors required direct intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier.[7]
-
Outcome Assessment: The primary outcome was the extent of cortical damage, which was assessed histologically.[1][2]
z-VAD-fmk in a Rat Model of Stroke
-
Animal Model: Sprague-Dawley rats.[5]
-
Injury Induction: Ischemic insult was induced via middle cerebral artery occlusion (MCAo).[5]
-
Drug Administration: z-VAD-fmk was administered at a dose of 3 mg/kg.[5] The route of administration in this particular study is not specified in the abstract, but other studies have used intracerebroventricular or intraperitoneal injections.
-
Outcome Assessment: Infarct volume was measured to determine the extent of neuroprotection.[5]
Concluding Remarks
The available preclinical data from the developers of this compound suggest that it is a potent pan-caspase inhibitor with neuroprotective effects in a relevant animal model of stroke. Its ability to be administered intravenously is a potential advantage over older peptide-based inhibitors.[7] However, a comprehensive evaluation of its therapeutic potential necessitates independent validation of these findings.
Comparison with the well-established pan-caspase inhibitor z-VAD-fmk indicates that caspase inhibition is a viable strategy for neuroprotection in preclinical models of acute brain injury. The broader therapeutic applicability of this class of compounds to chronic neurodegenerative diseases remains an area of active investigation. For drug development professionals, the progression of pan-caspase inhibitors like emricasan into clinical trials (albeit for non-neurological indications) underscores the translational potential of this therapeutic approach, while also highlighting the challenges in demonstrating clinical efficacy.[8][9][10][11][12] Further studies are warranted to fully elucidate the neuroprotective profile of this compound and to determine its standing relative to other neuroprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial-approached neuroprotection using pan-caspase inhibitor and poly (ADP-ribose) polymerase (PARP) inhibitor following experimental stroke in rats; is there additional benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of caspase-3 inhibition on functional recovery and tissue sparing after acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Emricasan | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 11. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicenter, Double-Blind, Randomized Trial of Emricasan in Hepatitis C-Treated Liver Transplant Recipients With Residual Fibrosis or Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Apoptosis Inhibition with Z-VD-FMK
For researchers in apoptosis, inflammation, and drug development, the pan-caspase inhibitor Z-VD-FMK is a cornerstone tool for dissecting the roles of caspases in cellular processes.[1][2][3] As a cell-permeable and irreversible inhibitor, it binds to the catalytic site of most caspases, effectively blocking the apoptotic cascade.[1][4][5][6] However, robust experimental design requires rigorous validation of its effects and a clear understanding of its limitations compared to alternative inhibitors. This guide provides a framework for validating experimental results obtained with Z-VD-FMK, offering detailed protocols, comparative data, and a critical look at alternative approaches.
Understanding the Mechanism and the Need for Validation
Z-VD-FMK is a broad-spectrum caspase inhibitor, targeting a wide range of caspases involved in both the initiation and execution phases of apoptosis.[6] Its widespread use stems from its ability to potently inhibit apoptosis across various cell lines and in vivo models.[1][3] However, like any pharmacological inhibitor, its effects can be concentration-dependent, and the potential for off-target effects exists.[1] Therefore, it is crucial to validate that the observed cellular outcomes are indeed a direct result of caspase inhibition.
Key Experimental Approaches for Validating Z-VD-FMK's Efficacy
To confirm that Z-VD-FMK is effectively inhibiting apoptosis in your experimental system, a multi-pronged approach employing a combination of the following assays is recommended.
Assessment of Apoptotic Morphology
A primary indicator of apoptosis is a series of characteristic morphological changes. Pre-treatment with Z-VD-FMK should prevent or significantly reduce these changes when cells are exposed to an apoptotic stimulus.
Experimental Protocol: Microscopic Observation
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with the desired concentration of Z-VD-FMK (typically 10-50 µM) for 1-2 hours before inducing apoptosis with a known stimulus (e.g., staurosporine, TNF-α, etoposide).[4] Include appropriate controls: untreated cells, cells treated with the apoptotic stimulus alone, and cells treated with Z-VD-FMK alone.
-
Incubation: Incubate for a time sufficient to induce apoptosis in the positive control group.
-
Imaging: Observe the cells under a phase-contrast microscope. Look for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In the Z-VD-FMK treated group, cells should maintain a morphology similar to the untreated control.
Analysis of DNA Fragmentation (TUNEL Assay)
A hallmark of late-stage apoptosis is the fragmentation of DNA by caspase-activated DNases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks.[7]
Experimental Protocol: TUNEL Assay
-
Sample Preparation: Prepare cell or tissue samples as described in the morphology assessment protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
TUNEL Staining: Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves incubating the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdU-FITC).
-
Microscopy: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence, which should be significantly reduced in the Z-VD-FMK pre-treated samples.[8]
Monitoring Caspase Activity
Directly measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides strong evidence for Z-VD-FMK's inhibitory action.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: After treatment, lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. A decrease in signal in the Z-VD-FMK-treated samples compared to the apoptosis-induced control indicates inhibition of caspase activity.[9][10][11]
Western Blot Analysis of Caspase Substrates
The cleavage of specific cellular proteins by caspases is a key event in apoptosis. Poly(ADP-ribose) polymerase (PARP) is a well-established substrate of caspase-3.[12]
Experimental Protocol: Western Blot for PARP Cleavage
-
Protein Extraction: Following experimental treatments, lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for PARP that recognizes both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa).
-
Detection: Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands. In apoptotic cells, a distinct 89 kDa band will be present, which should be absent or significantly reduced in cells pre-treated with Z-VD-FMK.[13][14][15]
Comparative Analysis: Z-VD-FMK vs. Alternatives
While Z-VD-FMK is a powerful tool, it's essential to be aware of its characteristics in comparison to other available caspase inhibitors.
| Feature | Z-VD-FMK | Q-VD-OPh | Caspase-Specific Inhibitors (e.g., Z-DEVD-FMK) |
| Target Specificity | Pan-caspase inhibitor (broad spectrum)[1][6] | Pan-caspase inhibitor (broad spectrum)[16] | Targets specific caspases (e.g., Caspase-3)[16] |
| Potency | Effective in the µM range[5] | Effective in the nM to µM range[16] | Varies depending on the specific inhibitor |
| Off-Target Effects | Can inhibit other proteases like cathepsins and has been shown to inhibit NGLY1, inducing autophagy.[17][18][19] | Considered to have fewer off-target effects and does not induce autophagy via NGLY1 inhibition.[17][18][20] | Generally more specific with fewer known off-target effects. |
| Toxicity | Can exhibit cellular toxicity at higher concentrations.[20] | Reported to be less toxic than Z-VD-FMK.[20] | Toxicity varies by compound. |
| Applications | General inhibition of apoptosis, studying the overall role of caspases. | General inhibition of apoptosis with potentially cleaner results, suitable for long-term studies. | Investigating the role of a specific caspase in a pathway. |
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the apoptotic signaling pathway and a typical experimental workflow for validating Z-VD-FMK.
Caption: Apoptotic pathway and Z-VD-FMK's inhibitory action on caspases.
Caption: A typical workflow for validating the anti-apoptotic effects of Z-VD-FMK.
Conclusion: Ensuring Rigorous and Reliable Results
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 6. invivogen.com [invivogen.com]
- 7. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubpbio.com [ubpbio.com]
- 10. mpbio.com [mpbio.com]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Efficacy of MX1013: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of MX1013, a potent pan-caspase inhibitor. Through a detailed comparison with other well-established caspase inhibitors, Z-VAD-FMK and Emricasan, this document aims to objectively present the performance of this compound, supported by experimental data. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and future research directions.
Executive Summary
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis. Aberrations in apoptotic pathways are implicated in a multitude of diseases, including neurodegenerative disorders, ischemic injuries, and autoimmune diseases. Caspases, a family of cysteine proteases, are central executioners of apoptosis, making them attractive therapeutic targets. This guide focuses on this compound, a dipeptide-based irreversible pan-caspase inhibitor, and benchmarks its performance against two other widely recognized pan-caspase inhibitors, Z-VAD-FMK and Emricasan. The comparative analysis covers their mechanism of action, inhibitory potency, and in vivo efficacy, providing a clear perspective on their therapeutic potential.
Mechanism of Action: Pan-Caspase Inhibition
All three compounds, this compound, Z-VAD-FMK, and Emricasan, share a common mechanism of action: the irreversible inhibition of a broad range of caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage during apoptosis. Activated caspases then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
By binding to the catalytic site of caspases, these inhibitors block their proteolytic activity, thereby preventing the downstream events of the apoptotic cascade. This includes the inhibition of effector caspases like caspase-3 and caspase-7, which are responsible for cleaving key cellular proteins such as poly(ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.
Figure 1. Simplified signaling pathway of apoptosis and the inhibitory action of pan-caspase inhibitors.
Comparative In Vitro Potency
The inhibitory activity of this compound, Z-VAD-FMK, and Emricasan against various caspases is a key determinant of their therapeutic potential. While a direct head-to-head comparison in a single study is not available, the following table summarizes the reported IC50 values from different studies. It is important to note that variations in experimental conditions can influence these values.
| Caspase Target | This compound IC50 (nM) | Z-VAD-FMK IC50 (nM) | Emricasan IC50 (nM) |
| Caspase-1 | 5 - 20 | Potent inhibitor | Potent inhibitor |
| Caspase-3 | 5 - 20 | Potent inhibitor | Potent inhibitor |
| Caspase-6 | 5 - 20 | Potent inhibitor | Potent inhibitor |
| Caspase-7 | 5 - 20 | Potent inhibitor | Potent inhibitor |
| Caspase-8 | 5 - 20 | Potent inhibitor | Potent inhibitor |
| Caspase-9 | 5 - 20 | Potent inhibitor | Potent inhibitor |
Note: "Potent inhibitor" indicates that the compound is known to be a strong inhibitor of the respective caspase, but specific IC50 values were not consistently found in the reviewed literature for a direct comparison. This compound has been shown to inhibit caspases 1, 3, 6, 7, 8, and 9 with IC50 values ranging from 5 to 20 nM.
Comparative In Vivo Efficacy
The ultimate validation of a drug candidate's mechanism of action lies in its in vivo efficacy. All three pan-caspase inhibitors have demonstrated protective effects in various animal models of apoptosis-driven pathologies.
| Compound | Animal Model | Dosage and Administration | Key Findings |
| This compound | Anti-Fas induced liver apoptosis (mouse) | 1 mg/kg, i.v. | Prevented liver damage and lethality. |
| Brain ischemia/reperfusion (rat) | 20 mg/kg i.v. bolus + infusion | Reduced cortical damage by ~50%. | |
| Myocardial infarction (rat) | 20 mg/kg i.v. bolus + infusion | Reduced heart damage by ~50%. | |
| Z-VAD-FMK | Endotoxic shock (mouse) | Intraperitoneal injection | Significantly reduced inflammation and lethality.[1] |
| Ovarian tissue transplantation (mouse) | In situ administration | Improved primary follicular preservation and reduced apoptosis after 3 weeks.[2] | |
| Emricasan | Non-alcoholic steatohepatitis (NASH) (mouse) | Oral administration | Ameliorated liver injury and fibrosis.[3] |
| Fuchs Endothelial Corneal Dystrophy (FECD) (mouse) | 0.1% eye drops, twice daily | Significantly higher endothelial cell density and improved morphology.[4][5] | |
| Portal hypertension and liver fibrosis (rat) | Oral administration | Improved liver sinusoidal microvascular dysfunction, leading to amelioration in fibrosis and portal hypertension. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these caspase inhibitors are provided below.
Caspase Activity Assay
This assay quantifies the enzymatic activity of caspases in cell lysates or tissue homogenates.
-
Principle: The assay utilizes a specific peptide substrate for a particular caspase that is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
-
Protocol Outline:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Add the caspase-specific substrate (e.g., Ac-DEVD-pNA for caspase-3) and reaction buffer containing DTT.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The increase in signal is proportional to the caspase activity in the sample.
-
Figure 2. General workflow for a caspase activity assay.
PARP Cleavage Analysis by Western Blot
This method is used to detect the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.
-
Principle: During apoptosis, caspase-3 cleaves the 116 kDa full-length PARP into an 89 kDa and a 24 kDa fragment. Western blotting with an antibody that recognizes the cleaved fragment can be used to assess apoptosis.
-
Protocol Outline:
-
Extract proteins from treated and control cells or tissues.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved PARP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
The presence of the 89 kDa band indicates PARP cleavage and apoptosis.
-
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a late-stage event in apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled). These labeled cells can then be visualized and quantified.
-
Protocol Outline:
-
Fix and permeabilize the cells or tissue sections.
-
Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash the samples to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the samples using fluorescence microscopy or quantify the labeled cells using flow cytometry.
-
An increase in the number of TUNEL-positive cells indicates an increase in apoptosis.
-
Conclusion
This compound is a potent, irreversible dipeptide pan-caspase inhibitor with demonstrated efficacy in both in vitro and in vivo models of apoptosis. Its low nanomolar inhibitory activity against a range of caspases positions it as a strong candidate for therapeutic intervention in diseases characterized by excessive apoptosis. When compared to other pan-caspase inhibitors like Z-VAD-FMK and Emricasan, this compound exhibits a comparable mechanism of action and potent anti-apoptotic effects. While direct comparative studies are limited, the available data suggests that this compound is a highly effective inhibitor of apoptosis. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of these promising pan-caspase inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of MX1013 in Caspase Inhibition Assays
For researchers, scientists, and drug development professionals, the selection of a potent and specific caspase inhibitor is critical for the accurate study of apoptosis and related cellular processes. This guide provides a detailed comparison of the novel dipeptide caspase inhibitor, MX1013, with the widely-used pan-caspase inhibitor, Z-VAD-FMK.
This objective analysis, supported by experimental data, will assist in making informed decisions for the design of robust and reliable caspase inhibition assays.
Performance Comparison of Caspase Inhibitors
This compound is a potent, irreversible dipeptide pan-caspase inhibitor, while Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a well-established, cell-permeant pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases.[1] The following tables summarize the inhibitory activity of this compound and Z-VAD-FMK against a panel of caspases and selected non-caspase proteases.
Inhibitory Activity Against a Panel of Caspases (IC50 values)
| Caspase Target | This compound IC50 (nM) | Z-VAD-FMK IC50 (nM) |
| Caspase-1 | 20[2] | Low-Mid Nanomolar |
| Caspase-3 | 30[3] | Low-Mid Nanomolar |
| Caspase-6 | 5-18[2] | Low-Mid Nanomolar |
| Caspase-7 | 5-18[2] | Low-Mid Nanomolar |
| Caspase-8 | 5-18[2] | Low-Mid Nanomolar |
| Caspase-9 | 5-18[2] | Low-Mid Nanomolar |
Specificity Profile Against Non-Caspase Proteases (IC50 values)
| Protease Target | This compound IC50 (µM) | Z-VAD-FMK IC50 (µM) |
| Calpain I | >10[2][6] | Known to inhibit |
| Cathepsin B | >10[2][6] | Known to inhibit[7] |
| Factor Xa | >10[6] | >10 |
Note: While specific IC50 values for Z-VAD-FMK against this panel of non-caspase proteases are not consistently reported in a comparative format, it is known to interact with other cysteine proteases like cathepsins and calpains.[8] In contrast, this compound demonstrates high selectivity for caspases.[2][6] Z-VAD-FMK has been shown to not inhibit ubiquitin carboxy-terminal hydrolase L1 (UCHL1) at concentrations up to 440 µM.[9]
Key Differentiators
-
Potency: this compound demonstrates potent inhibition of a range of caspases with IC50 values in the low nanomolar range.[3][6] In cell culture models of apoptosis, this compound has been shown to be more active than tetrapeptide- and tripeptide-based caspase inhibitors like Z-VAD-FMK.[6][10]
-
Selectivity: this compound exhibits high selectivity for caspases over other non-caspase proteases such as calpain I, cathepsin B, and Factor Xa.[2][6]
-
Aqueous Solubility: this compound is reported to have greater aqueous solubility compared to tripeptide-based caspase inhibitors like Z-VAD-FMK.[6][10]
Experimental Protocols
To assess the specificity of caspase inhibitors like this compound and Z-VAD-FMK, a fluorometric caspase activity assay is a standard and reliable method.
Principle of the Assay
This assay quantifies the activity of a specific caspase by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate. For instance, to measure caspase-3 activity, a substrate containing the DEVD (Asp-Glu-Val-Asp) sequence linked to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC) is used. When caspase-3 cleaves the substrate, the fluorescent reporter is released, and the increase in fluorescence intensity is proportional to the caspase activity. By performing this assay in the presence of varying concentrations of an inhibitor, the half-maximal inhibitory concentration (IC50) can be determined.
Detailed Protocol for Fluorometric Caspase Inhibition Assay
Materials:
-
Recombinant active caspases (e.g., caspase-1, -3, -6, -7, -8, -9)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1)
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Inhibitors to be tested (this compound and Z-VAD-FMK) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation/emission filters appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of the caspase assay buffer.
-
Prepare serial dilutions of the inhibitors (this compound and Z-VAD-FMK) in the assay buffer. The final concentration should typically range from picomolar to micromolar to determine the IC50 value.
-
Prepare a working solution of the recombinant active caspase in the assay buffer. The final concentration should be optimized for a linear reaction rate over the assay duration.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration should be at or near the Km value for the respective caspase to ensure sensitive detection.
-
-
Assay Setup (in a 96-well plate):
-
Inhibitor Wells: Add 50 µL of the serially diluted inhibitor solutions to the wells.
-
Positive Control (No Inhibitor): Add 50 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) as the inhibitor wells.
-
Negative Control (No Enzyme): Add 100 µL of assay buffer to designated wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the working solution of the recombinant active caspase to the inhibitor and positive control wells.
-
Gently tap the plate to mix.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Kinetic Reading:
-
Add 25 µL of the fluorogenic substrate working solution to all wells, including the negative control.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes at 37°C.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Subtract the rate of the negative control (no enzyme) from all other rates to correct for background fluorescence.
-
Normalize the data by expressing the inhibited rates as a percentage of the positive control (no inhibitor) rate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. Caspase Inhibitor Z-VAD-FMK [portugal.promega.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of MX1013 and Other Apoptosis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate apoptosis inhibitor is a critical decision in experimental design. This guide provides an objective, data-driven comparison of MX1013, a potent pan-caspase inhibitor, with other classes of apoptosis inhibitors, including other pan-caspase inhibitors, specific caspase inhibitors, IAP antagonists, and Bcl-2 family inhibitors.
Introduction to Apoptosis and Its Inhibition
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the modulation of apoptosis through small molecule inhibitors has become a significant area of therapeutic research.
This guide focuses on a side-by-side comparison of this compound with other well-characterized apoptosis inhibitors. This compound is a dipeptide, irreversible pan-caspase inhibitor that has demonstrated significant cytoprotective effects in a variety of preclinical models.[1][2] Its efficacy will be compared against other inhibitors targeting different key nodes of the apoptotic signaling cascade.
Quantitative Comparison of Apoptosis Inhibitors
The following table summarizes the key quantitative parameters of this compound and other representative apoptosis inhibitors. Direct comparative studies under identical experimental conditions are limited; therefore, data is compiled from various sources.
| Inhibitor | Class | Target(s) | IC50/Ki Values | Key Features |
| This compound | Pan-caspase inhibitor | Caspases 1, 3, 6, 7, 8, 9 | IC50: 5-20 nM[1][2] | Potent, irreversible, dipeptide structure with superior in vivo properties and aqueous solubility compared to larger peptide inhibitors.[1][2] |
| Z-VAD-FMK | Pan-caspase inhibitor | Most caspases | IC50: 0.0015 - 5.8 mM (in vitro) | Widely used research tool, but larger tetrapeptide structure may limit in vivo efficacy compared to this compound.[1] |
| Ac-DEVD-CHO | Caspase-3/7 inhibitor | Caspase-3, Caspase-7 | Ki: 0.23 nM (Caspase-3), 1.6 nM (Caspase-7) | Highly potent and selective for effector caspases 3 and 7. |
| Z-IETD-FMK | Caspase-8 inhibitor | Caspase-8 | IC50: 350 nM | Selective inhibitor of the initiator caspase-8, useful for studying the extrinsic apoptosis pathway. |
| Navitoclax (ABT-263) | Bcl-2 family inhibitor | Bcl-2, Bcl-xL, Bcl-w | Ki: ≤ 0.5 nM (Bcl-xL), ≤ 1 nM (Bcl-2, Bcl-w) | Targets anti-apoptotic Bcl-2 family proteins, inducing the mitochondrial pathway of apoptosis. |
| Birinapant | IAP inhibitor (SMAC mimetic) | cIAP1, cIAP2, XIAP | Binds to BIR domains | Promotes the degradation of cIAP1 and cIAP2, leading to caspase activation. |
Signaling Pathways and Points of Inhibition
The intricate signaling network of apoptosis can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases. The following diagram illustrates these pathways and the points at which this compound and other inhibitors exert their effects.
References
Safety Operating Guide
Proper Disposal of MX1013: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of MX1013, a dipeptide pan-caspase inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance. This compound is to be treated as a hazardous chemical, and its disposal must be managed through a certified hazardous waste program.[1][2][3][4][5][6]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. |
| Inhalation | Move to fresh air. Seek medical attention if symptoms persist. |
| Ingestion | Seek immediate medical attention. |
This compound Disposal Plan: Step-by-Step Procedures
The disposal of this compound and associated waste must be handled in accordance with federal, state, and local regulations for hazardous waste.[1][2][4]
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or expired this compound solid compound.
-
Stock solutions of this compound (typically in DMSO, ethanol, or DMF).[6]
-
Aqueous solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves).
Waste should be segregated into compatible streams. For instance, solid waste should be collected separately from liquid waste. Halogenated organic waste (due to the fluorine in this compound) should be collected in a designated container.
Step 2: Waste Container Requirements
-
Container Type: Use only approved, leak-proof, and chemically compatible containers for hazardous waste collection.[1][2][3][4][5] For liquid waste, ensure the container has a secure, screw-top cap.[2][5] Do not use food-grade containers like milk jugs.[2]
-
Original Containers: Whenever possible, submit unused this compound for disposal in its original labeled container.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present with their approximate percentages.[4][5] Do not use chemical formulas or abbreviations.[4]
-
Filling: Do not overfill containers. Leave at least 10% headspace to allow for expansion.[5] Containers should be kept closed except when adding waste.[2][4][5]
Step 3: Storage of Hazardous Waste
-
Location: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][2][5]
-
Segregation: Incompatible waste types must be stored separately to prevent dangerous reactions. For example, store acids away from bases and oxidizers away from organic materials.[2][5]
-
Containment: Secondary containment is recommended to capture any potential leaks or spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[2][3] They will provide specific instructions and ensure the waste is transported and disposed of by a licensed hazardous waste management company.
Experimental Protocols and Visualizations
To provide further context for the handling and disposal of this compound, the following sections detail its mechanism of action and a typical experimental workflow.
This compound Mechanism of Action: Pan-Caspase Inhibition in Apoptosis
This compound is a potent, irreversible pan-caspase inhibitor that blocks apoptosis (programmed cell death).[7] It inhibits both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7). The following diagram illustrates the points of inhibition within the intrinsic and extrinsic apoptosis pathways.
Caption: this compound inhibits key caspases in both apoptosis pathways.
Typical Experimental Workflow: Cell-Based Assay with this compound
The following diagram outlines a common workflow for assessing the efficacy of a chemical inhibitor like this compound in a cell-based assay.
Caption: Workflow for a cell-based inhibitor assay.
By adhering to these disposal procedures and understanding the experimental context of this compound, laboratory professionals can maintain a safe and compliant research environment.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. purdue.edu [purdue.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. mcneese.edu [mcneese.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
